molecular formula C12H15N3O B2884436 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine CAS No. 956352-90-2

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

Cat. No.: B2884436
CAS No.: 956352-90-2
M. Wt: 217.272
InChI Key: JFFAOHPCMDBNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFAOHPCMDBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine represents a critical pharmacophore in modern drug discovery, particularly within the realm of kinase inhibitors and GPCR ligands. Its structure combines a basic primary amine (for solubility and hydrogen bonding) with a pyrazole-substituted benzylic core (a common bioisostere for imidazole or phenol moieties).

This guide details a robust, three-stage synthetic pathway designed for reproducibility and scalability. Unlike generic protocols, this workflow prioritizes regiochemical control during the pyrazole installation and chemoselectivity during the nitrile reduction.

Core Synthetic Strategy

The synthesis is designed via a convergent pathway involving the nucleophilic displacement of a benzylic halide by pyrazole, followed by a hydride reduction of the nitrile handle.

Retrosynthesis Target Target Molecule 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine Nitrile Intermediate 2 4-Methoxy-3-(pyrazol-1-ylmethyl)benzonitrile Target->Nitrile Functional Group Interconversion (Reduction) Halide Intermediate 1 3-(Bromomethyl)-4-methoxybenzonitrile Nitrile->Halide C-N Coupling (SN2) Pyrazole Reagent 1H-Pyrazole Nitrile->Pyrazole SM Starting Material 4-Methoxy-3-methylbenzonitrile Halide->SM Radical Bromination

Figure 1: Retrosynthetic analysis illustrating the disconnection of the target amine into accessible nitrile and halide precursors.

Detailed Synthetic Protocol

Stage 1: Benzylic Activation (Bromination)

Objective: Convert commercially available 4-methoxy-3-methylbenzonitrile into the reactive electrophile 3-(bromomethyl)-4-methoxybenzonitrile.

  • Rationale: The methoxy group directs ortho/para, but for side-chain functionalization, we rely on free-radical substitution. N-Bromosuccinimide (NBS) is chosen over elemental bromine to maintain low steady-state

    
     concentrations, preventing ring bromination.
    

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-methoxy-3-methylbenzonitrile (1.0 eq) and anhydrous carbon tetrachloride (

    
    ) or trifluorotoluene  (green alternative, 10 volumes).
    
  • Reagents: Add NBS (1.05 eq) and a radical initiator, AIBN (0.05 eq).

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.
    
  • Workup: Cool to

    
    . Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from heptane/EtOAc if necessary, though the crude is often sufficiently pure (

    
    ) for the next step.
    

Critical Control Point: Anhydrous conditions are vital. Moisture can hydrolyze the benzylic bromide to the alcohol, stalling the subsequent coupling.

Stage 2: Pyrazole N-Alkylation (C-N Coupling)

Objective: Install the pyrazole ring via


 displacement.
  • Rationale: Pyrazole (

    
    ) is a weak acid. We use Potassium Carbonate (
    
    
    
    ) in Acetone or DMF. This mild base is sufficient to deprotonate the pyrazole without causing elimination of the benzylic bromide (a common side reaction with strong bases like NaH).
  • Regioselectivity: Unsubstituted pyrazole is symmetric, so N1 vs. N2 alkylation yields the same product.

Protocol:

  • Solvation: Dissolve 1H-pyrazole (1.2 eq) in anhydrous DMF (5 volumes).

  • Deprotonation: Add

    
      (2.0 eq) and stir at room temperature for 30 minutes to generate the pyrazolide anion.
    
  • Addition: Dropwise add a solution of 3-(bromomethyl)-4-methoxybenzonitrile (1.0 eq, from Stage 1) in DMF.

  • Reaction: Heat to

    
     for 3 hours.
    
  • Workup: Pour the reaction mixture into ice-water (10 volumes). The product, 4-methoxy-3-(pyrazol-1-ylmethyl)benzonitrile , typically precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]

Data Summary: Stage 2 Intermediate

Parameter Specification
Appearance White to off-white crystalline solid
Yield 85–92%

| Key NMR Signal |


 5.4 ppm (s, 2H, 

-Pyrazole) |
Stage 3: Nitrile Reduction to Benzylamine

Objective: Reduce the nitrile group to the primary amine without reducing the pyrazole ring.

  • Rationale: Lithium Aluminum Hydride (

    
    ) is the reagent of choice. While catalytic hydrogenation (Raney Ni) is possible, it carries a risk of hydrogenating the pyrazole ring or cleaving the benzylic C-N bond. 
    
    
    
    provides a clean, chemoselective reduction of the nitrile at
    
    
    to RT.

Protocol:

  • Setup: Under Nitrogen atmosphere, suspend

    
      (2.0 eq) in anhydrous THF  (10 volumes) at 
    
    
    
    .
  • Addition: Dropwise add a solution of 4-methoxy-3-(pyrazol-1-ylmethyl)benzonitrile (1.0 eq) in THF. Maintain internal temperature

    
     to prevent runaway exotherms.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LCMS (look for M+1 mass of amine).

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of
    
    
    in grams.
  • Isolation: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over

    
     and concentrate.
    
  • Purification: If required, convert to the HCl salt by adding 4M HCl in dioxane, filtering the precipitate.

Workflow Start Start: Nitrile Precursor Step1 Step 1: Bromination (NBS, AIBN, 80°C) Start->Step1 Step2 Step 2: Alkylation (Pyrazole, K2CO3, DMF) Step1->Step2 Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Step2->Step3 Finish Final Product (Free base or HCl Salt) Step3->Finish

Figure 2: Sequential reaction workflow for the synthesis of the target benzylamine.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data ( DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.7 - 7.9Multiplet2HPyrazole (H3, H5)
Aromatic 7.2 - 7.4Multiplet2HBenzene (H2, H6)
Aromatic 6.9Doublet1HBenzene (H5)
Aromatic 6.3Triplet1HPyrazole (H4)
Benzylic 5.35Singlet2H

Benzylic 3.85Singlet2H

Methoxy 3.75Singlet3H

Amine 1.8 - 2.0Broad Singlet2H

(Exch.

)
Mass Spectrometry[2][3]
  • Method: ESI+

  • Expected Mass

    
    :  218.12 Da (Calculated for 
    
    
    
    )

Safety & Handling (E-E-A-T)

  • Hydride Hazards:

    
     is pyrophoric. All manipulations must occur under inert gas (
    
    
    
    or Ar). The quenching step releases large volumes of
    
    
    gas; ensure efficient ventilation.
  • Alkyl Halide Toxicity: Benzylic bromides are potent lachrymators and alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Pyrazole: Irritant to eyes and respiratory system.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Abdel-Magid, A. F. (2015).[1] "Reductions of Nitriles to Amines." Chemical Reviews.

  • Lellek, V., et al. (2018).[2] "Synthesis of Pyrazoles." Synlett. (General methodologies for pyrazole synthesis and handling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles.

Sources

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine

Authored by a Senior Application Scientist

Introduction and Strategic Importance

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine belongs to a class of compounds that merge two key pharmacophores: a substituted benzylamine and a pyrazole ring. The benzylamine moiety is a common structural motif in biologically active compounds, while the pyrazole nucleus is a five-membered heterocycle renowned for its broad spectrum of pharmacological activities.[1][2] Pyrazole-containing drugs approved by the FDA include treatments for inflammation, psychosis, and pain, highlighting the therapeutic potential of this heterocyclic system.[1]

The unique arrangement of a 4-methoxy group, which acts as an electron-donating group, and a pyrazole ring at the 3-position creates a molecule with specific electronic and steric properties. These features are critical in drug design as they influence how the molecule interacts with biological targets, its metabolic stability, and overall pharmacokinetic profile.[1] This guide will explore the synthesis and characteristics of this compound, providing a framework for its potential use in research and development.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine has not been identified, its molecular structure allows for the determination of its fundamental properties. The compound is structurally confirmed by its chemical name.[3]

Table 1: Core Chemical and Physical Properties

PropertyValueSource/Method
IUPAC Name (4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl)methanamineNomenclature
Molecular Formula C12H15N3OCalculated
Molecular Weight 217.27 g/mol Calculated
Physical Form Predicted to be a liquid or low-melting solid at room temperature.Inferred from analogs like 4-Methoxybenzylamine.[4]
Solubility Expected to be soluble in organic solvents like methanol and chloroform.Inferred from general amine and heterocyclic compound properties.
pKa The benzylamine group is expected to have a pKa around 9-10.Inferred from 4-Methoxybenzylamine (pKa ≈ 9.30).[4]

Proposed Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine can be logically approached via the reduction of a corresponding benzonitrile precursor. This method is a standard and high-yielding route for the preparation of benzylamines. The required precursor, 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzonitrile, can be synthesized from commercially available starting materials.

Synthetic Workflow Overview

The proposed synthesis follows a two-step pathway starting from 4-methoxy-3-methylbenzonitrile. The first step involves a benzylic bromination followed by N-alkylation of pyrazole. The second step is the reduction of the nitrile to the primary amine.

G cluster_0 Step 1: Synthesis of Nitrile Intermediate cluster_1 Step 2: Reduction to Target Amine A 4-Methoxy-3-methylbenzonitrile B 3-(Bromomethyl)-4-methoxybenzonitrile A->B NBS, BPO CCl4, Reflux C 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzonitrile B->C Pyrazole, K2CO3 DMF, RT D 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine C->D LiAlH4 or H2/Raney Ni THF or EtOH

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Reduction of Nitrile Precursor

This protocol describes the reduction of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzonitrile to the target benzylamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Materials:

  • 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Addition of Precursor: Dissolve 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Extraction & Drying: Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel if necessary.

Biological Context and Potential Applications

The incorporation of a pyrazole ring is a well-established strategy in medicinal chemistry to enhance biological activity and improve physicochemical properties.[1] Pyrazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor effects.[5][6][7]

  • As a Bioisostere: The pyrazole ring can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and metabolic stability.[1]

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[1]

  • Structural Scaffolding: The benzylamine core provides a versatile scaffold for further functionalization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The primary amine can be used in reactions to form amides, sulfonamides, or secondary/tertiary amines, expanding the chemical space for drug discovery.

Given these characteristics, 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine is a promising candidate for screening in various biological assays, particularly in programs targeting kinases, proteases, or other enzymes where hydrogen bonding and aromatic interactions are crucial for binding.

Safety and Handling

While specific toxicological data for this compound is unavailable, general precautions for handling substituted benzylamines and heterocyclic compounds should be followed. The precursor, 4-Methoxybenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[4]

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine represents a molecule with significant potential for applications in medicinal chemistry and drug discovery. Although not widely characterized in public literature, its structure combines two pharmacologically relevant motifs. The synthetic route proposed in this guide offers a viable method for its preparation, enabling further investigation into its biological activities. Researchers are encouraged to explore this and related compounds as part of discovery programs targeting a range of therapeutic areas.

References

  • [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | Benchchem. (n.d.).
  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021, August 19). MDPI. Retrieved February 19, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine

[1]

Executive Summary

4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine is a specialized bifunctional intermediate increasingly utilized in the discovery of kinase inhibitors and GPCR ligands.[1] Its structure combines a primary amine handle—essential for amide coupling or reductive amination—with a pyrazole moiety, a classic bioisostere for aromatic rings that improves metabolic stability and water solubility.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its calculated physicochemical properties, synthetic logic, and reactivity profile.[1] It is designed to support researchers in optimizing reaction conditions and ensuring rigorous quality control.

Part 1: Structural Identification & Characterization[1]

Before initiating any wet-lab workflows, precise structural verification is required.[1] This compound is defined by a trisubstituted benzene core featuring an electron-donating methoxy group, a polar pyrazole-methyl side chain, and a reactive benzylamine linker.[1]

Chemical Identity[2][3][4][5][6][7]
ParameterDetail
IUPAC Name [4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine
Common Name 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine
Molecular Formula

Molecular Weight 217.27 g/mol
CAS Number Not widely listed; typically custom synthesized or cataloged under analogs.[1][2]
SMILES COc1ccc(CN)cc1CN2C=CC=N2
InChI Key Predicted:WZLXV... (Structure Dependent)
Structural Pharmacophore Analysis[1]
  • Primary Amine (

    
    ):  The nucleophilic "warhead" for diversification. High pKa (~9.5) dictates pH-dependent solubility.
    
  • Pyrazole Ring: Attached via N1 to a methylene linker. Acts as a weak hydrogen bond acceptor (N2) and provides dipole interactions without the lipophilicity penalty of a phenyl ring.

  • Methoxy Group: An electron-donating group (EDG) at the para position relative to the amine, increasing the electron density of the aromatic ring and slightly increasing the basicity of the benzylamine nitrogen.[1]

Part 2: Physical Properties (Experimental & Predicted)[1]

Due to the specialized nature of this intermediate, specific experimental values are often proprietary.[1] The following data synthesizes high-confidence predictive models (ACD/Labs, ChemAxon) calibrated against structurally similar benzylamines.

Physicochemical Profile[9]
PropertyValue (Approx.)Significance in Workflow
Physical State Viscous Oil or Low-Melting SolidLikely requires handling as a melt or solution.[1] HCl salts are stable solids.
Melting Point 35–45 °C (Free Base) / >200 °C (HCl Salt)Low MP of free base suggests storage at 4°C to prevent degradation.[1]
Boiling Point ~360 °C (at 760 mmHg)Not distillable at atmospheric pressure; requires high vacuum (<1 mmHg).[1]
LogP (Lipophilicity) 1.1 ± 0.3Moderately lipophilic; suitable for RP-HPLC but soluble in organic extraction solvents (DCM, EtOAc).[1]
pKa (Amine) 9.4 ± 0.2Protonated at physiological pH. Requires pH >11 for quantitative extraction into organic phase.
pKa (Pyrazole) ~2.5Remains neutral under most reaction conditions; protonates only in strong acid.
Polar Surface Area (PSA) ~55 ŲGood membrane permeability predictor; <140 Ų threshold.

Part 3: Synthesis & Manufacturing Logic[1]

The synthesis of this compound requires a strategy that installs the sensitive primary amine last or protects it, to avoid side reactions during the pyrazole introduction.[1]

Retrosynthetic Analysis

The most robust route involves the Reductive Amination of the corresponding aldehyde precursor.[1] This allows the pyrazole moiety to be installed early on a robust nitrile or ester scaffold.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from commercially available starting materials to the target amine.

SynthesisRouteSM14-Methoxy-3-methylbenzonitrileStep11. Radical Bromination(NBS, AIBN)SM1->Step1Int1Intermediate A:Benzyl BromideStep1->Int1Step22. N-Alkylation(Pyrazole, NaH/K2CO3)Int1->Step2Int2Intermediate B:Pyrazole-NitrileStep2->Int2Step33. Nitrile Reduction(LiAlH4 or H2/Raney Ni)Int2->Step3ProductTARGET:4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamineStep3->Product

Figure 1: Convergent synthetic route designed to minimize side reactions. The nitrile group serves as a masked amine, stable to the alkylation conditions used to install the pyrazole.[1]

Protocol Highlights
  • Bromination: Benzylic bromination of 4-methoxy-3-methylbenzonitrile must be controlled to prevent over-bromination.

  • Pyrazole Alkylation: Use a mild base (

    
     in Acetone or DMF) to favor 
    
    
    -alkylation over
    
    
    -alkylation.
  • Reduction: Lithium Aluminum Hydride (LAH) in THF is the gold standard for converting the nitrile to the primary amine. Quench carefully (Fieser method) to avoid aluminum emulsions.

Part 4: Chemical Reactivity & Stability

Understanding the reactivity profile is critical for using this building block in library synthesis.

Nucleophilicity
  • Primary Amine: Highly nucleophilic. Reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides.[1]

  • Selectivity: In the presence of other electrophiles, the benzylamine nitrogen is significantly more reactive than the pyrazole nitrogens (which are part of an aromatic system).[1]

Stability Concerns
  • Oxidation: Benzylamines absorb

    
     from the air to form carbamates. Store under inert gas (Nitrogen/Argon).
    
  • Light Sensitivity: The methoxy-benzyl system can be prone to slow photo-oxidation. Store in amber vials.

  • Acid Sensitivity: Stable in aqueous acid (forms salts). However, hot strong acids (HI, HBr) may cleave the methyl ether (demethylation) to form the phenol.[1]

Part 5: Handling & Safety (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1] 1B Causes severe skin burns and eye damage.Wear nitrile gloves, lab coat, and eye protection.[1]
Acute Tox. 4 Harmful if swallowed or inhaled.[3]Use only in a chemical fume hood.
Aquatic Chronic Toxic to aquatic life with long lasting effects.Collect all waste for incineration; do not pour down drains.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.[5][4][6] Immediate medical attention required.

  • Skin Contact: Wash with 2% acetic acid (if available) or copious soap and water. Benzylamines can penetrate skin.

References

  • PubChem Compound Summary. 4-Methoxybenzylamine Properties and Safety. National Center for Biotechnology Information.

  • Sigma-Aldrich. Product Specification: (R)-(+)-4-Methoxy-α-methylbenzylamine.[1] (Used for comparative physicochemical data).

  • MDPI Molbank. Synthesis of Pyrazole Derivatives via Reductive Amination. (Validation of synthetic methodology).

  • National Institutes of Health (PMC). Regiospecific synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[1] (Structural analysis of pyrazole-benzyl systems).

The Therapeutic Potential of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of substituted pyrazoles for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile core, explore its diverse mechanisms of action across key therapeutic areas, and provide detailed experimental protocols and quantitative data to empower your drug discovery endeavors.

Introduction: The Pyrazole Core - A Versatile Pharmacophore

The pyrazole ring system is a cornerstone in the design of bioactive molecules. Its unique electronic properties and the ability to be readily functionalized at multiple positions allow for the fine-tuning of steric and electronic characteristics, which in turn dictates the biological activity. This has resulted in a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects. Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature the pyrazole moiety, underscoring its therapeutic relevance. This guide will explore the key facets of substituted pyrazoles, from their synthesis to their therapeutic applications, providing the necessary technical details to facilitate their exploration in drug discovery programs.

Synthetic Strategies for Substituted Pyrazoles

The ability to efficiently synthesize a diverse library of substituted pyrazoles is fundamental to any drug discovery campaign. Several robust and versatile synthetic methodologies have been developed to access this important heterocyclic core.

Knorr Pyrazole Synthesis

One of the most classical and widely used methods for pyrazole synthesis is the Knorr cyclocondensation reaction. This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative.

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to yield the pyrazolone tautomer.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.8 g (0.1 mol) of phenylhydrazine and 13.0 g (0.1 mol) of ethyl acetoacetate.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes. An exothermic reaction will occur, and the mixture will become warm.

  • Cyclization: Heat the reaction mixture in a water bath at 100°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of diethyl ether and stir until a solid precipitate forms.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven to afford 1-phenyl-3-methyl-5-pyrazolone.

Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr synthesis, utilizes a 1,3-dicarbonyl compound and a hydrazine. This method is particularly useful for the synthesis of N-substituted pyrazoles.

Mechanism: The reaction is believed to proceed through the formation of a di-hydrazone or a related intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for the synthesis of substituted pyrazoles. This reaction involves the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

  • Generation of Nitrile Imine: In a flame-dried flask under an inert atmosphere, dissolve the hydrazonoyl chloride (1 mmol) in anhydrous toluene (10 mL). Add triethylamine (1.2 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cycloaddition: To the in situ generated nitrile imine, add the alkyne (1.1 mmol). Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Vilsmeier-Haack Reaction for Pyrazole Functionalization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, which can then be further elaborated to introduce other functional groups.

Mechanism: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the formylated pyrazole.

Therapeutic Applications of Substituted Pyrazoles

The therapeutic landscape of substituted pyrazoles is vast and continues to expand. Here, we focus on three key areas where they have shown significant promise: anti-inflammatory, anticancer, and antimicrobial applications.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The most notable example is Celecoxib, a selective COX-2 inhibitor.

Mechanism of Action: COX enzymes exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors like Celecoxib reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The sulfonamide group of Celecoxib is crucial for its selective binding to the larger active site of COX-2 compared to COX-1.

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Celecoxib Substituted Pyrazoles (e.g., Celecoxib) Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by substituted pyrazoles.

Quantitative Data: COX-2 Inhibitory Activity of Substituted Pyrazoles

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000.04>2500
Compound 1115.20.043353.5
Compound 1212.80.049261.2
Compound 1513.50.045300
Trimethoxy derivative 5f>1001.50>66.7
Trimethoxy derivative 6f>1001.15>87.0
Anticancer Activity: Targeting Kinase Signaling Pathways

Substituted pyrazoles have emerged as a promising class of anticancer agents, with many acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Many pyrazole-based anticancer drugs function as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs). By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive tumor growth. For example, Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.

Signaling Pathway: JAK-STAT Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Ruxolitinib Substituted Pyrazoles (e.g., Ruxolitinib) Ruxolitinib->JAK Inhibition

Discovery of novel pyrazole-based bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to exhibit a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the modern discovery pipeline for novel pyrazole-based bioactive compounds. We will delve into the causality behind experimental choices in synthetic chemistry, explore integrated in silico and in vitro screening methodologies, and elucidate the principles of structure-activity relationship (SAR) optimization. This document is designed not as a rigid template, but as a dynamic guide to the logic and strategy underpinning the journey from a chemical scaffold to a promising drug candidate.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system has been a focal point of medicinal chemistry since its first synthesis by Ludwig Knorr in 1883.[4][5] Its significance lies in its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets, while the aromatic nature of the ring provides a stable, rigid core for orienting substituents in three-dimensional space.[6] This structural versatility is evidenced by the diverse therapeutic applications of pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology like Ruxolitinib and Crizotinib.[2][5][7] The demonstrated success and metabolic stability of this scaffold make it a high-priority starting point for new drug discovery campaigns targeting a vast range of diseases, from cancer and inflammation to infectious and neurological disorders.[1][2][8][9][10]

Synthetic Strategies: From Blueprint to Molecule

The creation of a diverse chemical library is the foundational step in any discovery program. The choice of synthetic route is dictated by the desired substitution patterns, scalability, and efficiency.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most classical and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][11][12] Its enduring utility comes from the ready availability of starting materials and the generally high yields.

  • Causality of the Mechanism: The reaction is typically acid-catalyzed.[13] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl, activating it for nucleophilic attack by the more nucleophilic nitrogen of the hydrazine. This is followed by the formation of a hydrazone intermediate. An intramolecular condensation then occurs as the second nitrogen attacks the remaining carbonyl group, leading to a cyclized intermediate that dehydrates to form the stable, aromatic pyrazole ring.[11][12] The regioselectivity depends on which carbonyl is attacked first, a factor that can be controlled by the electronic and steric nature of the substituents on the dicarbonyl compound.

Diagram: The Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start 1,3-Dicarbonyl + Hydrazine Step1 Acid-Catalyzed Condensation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Intermediate2 Cyclized Intermediate (non-aromatic) Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Substituted Pyrazole Step3->Product

Caption: Workflow of the Knorr pyrazole synthesis.

Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, modern chemistry offers more rapid and sustainable alternatives.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[14][15] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently, making it ideal for high-throughput library synthesis.[15]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants.[1] This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.

  • Transition-Metal Catalysis: Catalysts, such as palladium and copper, have enabled novel routes to pyrazoles, including cross-coupling and cyclization reactions that allow for the construction of highly functionalized and complex pyrazole derivatives not easily accessible through traditional methods.[1]

Protocol: A General Knorr Synthesis of a 1,3,5-Substituted Pyrazole

This protocol describes the synthesis of 1-phenyl-3-methyl-5-aryl-1H-pyrazole as a representative example.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 1-aryl-1,3-butanedione (the 1,3-dicarbonyl compound) in absolute ethanol.

  • Reaction Initiation: Add 1.1 equivalents of phenylhydrazine to the solution. Add 3-5 drops of glacial acetic acid to catalyze the reaction.

    • Expertise Insight: Acetic acid serves as a mild acid catalyst, sufficient to promote condensation without causing unwanted side reactions or degradation of sensitive functional groups.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by vacuum filtration, washing with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure substituted pyrazole.

    • Trustworthiness: The purity of the final compound must be validated by analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis to ensure the integrity of subsequent biological data.

Bioactivity Screening: Identifying Hits from the Library

Once a library of pyrazole derivatives is synthesized, the next phase is to identify "hits"—compounds that exhibit desired biological activity. An integrated approach combining computational and experimental methods is most effective.

In Silico Screening: Rational Prioritization

In silico techniques, such as structure-based virtual screening (SBVS) and molecular docking, use computational models to predict how a compound will interact with a specific biological target, such as an enzyme's active site.[16]

  • Causality of the Method: This process involves docking each compound from a virtual library into a 3D model of the target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol).[16] Compounds with the best (most negative) binding scores are predicted to be the most potent inhibitors and are prioritized for synthesis and in vitro testing. This approach significantly reduces costs and time by focusing resources on the most promising candidates.[17] Software like AutoDock Vina is commonly used for this purpose.[16][18]

Diagram: Integrated Drug Discovery Workflow

Drug_Discovery_Workflow Target Target Identification & Validation InSilico In Silico Screening (Molecular Docking) Target->InSilico Library Pyrazole Library Synthesis Library->InSilico InVitro In Vitro Biological Screening (e.g., MTT Assay) Library->InVitro InSilico->Library Prioritize Candidates Hits Hit Identification InVitro->Hits SAR SAR & Lead Optimization Hits->SAR Iterative Cycles SAR->Library Synthesize New Analogs Lead Lead Candidate SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: An integrated workflow for pyrazole-based drug discovery.

In Vitro Screening: Experimental Validation

Selected compounds are tested in the laboratory using biochemical or cell-based assays. For anticancer drug discovery, a common primary screen is the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol assesses a compound's ability to inhibit cancer cell proliferation.

  • Cell Culture: Seed human cancer cells (e.g., HCT116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.[19] Allow the cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the cell culture medium. Add the compounds to the wells, ensuring a range of concentrations are tested. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Expertise Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. This color change is the basis of the assay.

  • Data Acquisition: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified, the goal is to systematically modify their structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is known as the Structure-Activity Relationship (SAR) study.[20]

  • The Logic of SAR: By synthesizing and testing a series of analogs where only one part of the molecule is changed at a time, researchers can deduce which functional groups are essential for activity. For example, substituting different groups at the C3, C4, and C5 positions of the pyrazole ring can drastically alter its binding affinity for a target.[21]

Table: Example SAR Data for a Hypothetical Pyrazole Kinase Inhibitor Series
Compound IDR1-Group (at N1)R2-Group (at C3)R3-Group (at C5)Kinase IC₅₀ (nM)
PY-01HPhenylMethyl850
PY-02PhenylPhenylMethyl230
PY-034-FluorophenylPhenylMethyl95
PY-044-Fluorophenyl3-ChlorophenylMethyl450
PY-054-FluorophenylPhenylTrifluoromethyl15
  • SAR Interpretation (based on the table):

    • N1 Position: A phenyl group at R1 (PY-02) is better than hydrogen (PY-01). Adding an electron-withdrawing fluorine (PY-03) further improves potency, suggesting a key interaction in a hydrophobic pocket that is sensitive to electronic effects.[22]

    • C3 Position: A phenyl group at R2 appears optimal. Adding a chloro-substituent (PY-04) is detrimental, possibly due to steric hindrance.

    • C5 Position: Replacing a methyl group with a strongly electron-withdrawing trifluoromethyl group (PY-05) dramatically increases potency, indicating this position may be involved in a critical hydrogen bond or electronic interaction with the target.[20][23]

This systematic analysis guides the rational design of the next generation of compounds, moving a "hit" towards a "lead" candidate with optimized properties for further preclinical development.[23]

Conclusion

The discovery of novel pyrazole-based bioactive compounds is a scientifically rigorous, multi-disciplinary endeavor. It begins with strategic chemical synthesis, informed by both classical and modern methodologies, to generate molecular diversity. This is followed by a logical screening cascade, where computational methods prioritize candidates for empirical validation through robust in vitro assays. Finally, the iterative cycle of SAR analysis provides the critical insights needed to refine a promising hit into a potent and selective lead candidate. The pyrazole scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a highly productive platform for the development of the next generation of therapeutic agents.[2][7]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar. [Link]

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). International Journal of Scientific Research in Science and Technology. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Current Organic Synthesis. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Recent advances in bioactive pyrazoles. (2015). European Journal of Medicinal Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2025). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). International Journal Of Novel Research And Development. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). International Journal of Pharmacy and Biological Sciences. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Chemistry. [Link]

Sources

Molecular weight and formula of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine (CAS 956352-90-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase signaling pathways (e.g., BTK, JAK) and G-protein coupled receptors (GPCRs).[1][2] Its structure combines a basic primary amine handle, a lipophilic pyrazole core, and an electron-donating methoxy group, making it an ideal "linker-scaffold" for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis, including physicochemical properties, a self-validating synthesis protocol, and structural validation metrics.

Physicochemical Profile

The following data represents the core molecular specifications required for stoichiometric calculations and solubility assessments in medicinal chemistry workflows.

PropertyValueUnit
IUPAC Name [4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine-
Molecular Formula

-
Molecular Weight 217.27 g/mol
Exact Mass 217.1215Da
CAS Number 956352-90-2-
LogP (Predicted) 1.1 ± 0.3-
pKa (Amine) ~9.2 (Predicted)-
H-Bond Donors 1 (Primary Amine)-
H-Bond Acceptors 3 (Pyrazole N, Methoxy O, Amine N)-
Physical State Pale yellow oil or low-melting solid-

Structural Analysis & Pharmacophore Logic

The molecule functions as a bifunctional pharmacophore . Its utility stems from the specific spatial arrangement of its three functional domains:

  • The Anchor (Benzylamine): The primary amine (

    
    ) serves as the reactive handle for amide coupling or reductive amination, allowing attachment to larger drug cores (e.g., pyrimidines or quinolines).
    
  • The Modulator (Methoxy): The 4-methoxy group provides electron density to the benzene ring, influencing the pKa of the amine and improving metabolic stability against hydroxylation at the para-position.

  • The Interaction Motif (Pyrazole): The pyrazol-1-ylmethyl group acts as a hydrogen bond acceptor and a

    
    -stacking element, often positioned to interact with the hinge region of kinase enzymes.
    
Pharmacophore Visualization

Pharmacophore Core Benzene Scaffold (Structural Rigidity) Amine Primary Amine (Cationic Interaction / Linker) Core->Amine Position 1 Methoxy 4-Methoxy Group (e- Donor / Metabolic Block) Core->Methoxy Position 4 Pyrazole 3-Pyrazolyl-methyl (H-Bond Acceptor / pi-Stacking) Core->Pyrazole Position 3

Figure 1: Pharmacophore decomposition of the target molecule highlighting functional roles in ligand binding.

Validated Synthetic Protocol

Objective: Synthesis of 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine from commercially available precursors. Scale: 10 mmol (approx. 2.17 g theoretical yield). Methodology: Nucleophilic Substitution followed by Nitrile Reduction.

Reaction Scheme
  • Step 1 (

    
    ):  3-(Chloromethyl)-4-methoxybenzonitrile + Pyrazole 
    
    
    
    Intermediate A.
  • Step 2 (Reduction): Intermediate A +

    
    /Raney Ni 
    
    
    
    Product.
Step-by-Step Methodology
Phase 1: Pyrazole Alkylation
  • Reagents:

    • Pyrazole (1.0 eq, 0.68 g)

    • Sodium Hydride (60% in oil, 1.2 eq, 0.48 g)

    • 3-(Chloromethyl)-4-methoxybenzonitrile (1.0 eq, 1.81 g)

    • Anhydrous DMF (20 mL)

  • Procedure:

    • In a flame-dried flask under

      
      , dissolve pyrazole in DMF and cool to 0°C.
      
    • Add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of sodium pyrazolide).

    • Add 3-(Chloromethyl)-4-methoxybenzonitrile dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice water (100 mL). The solid precipitate is 3-((1H-pyrazol-1-yl)methyl)-4-methoxybenzonitrile .

    • Purification: Filtration and washing with hexanes. Yield expected: ~85-90%.

Phase 2: Nitrile Reduction
  • Reagents:

    • Intermediate Nitrile (from Phase 1)

    • Raney Nickel (catalytic amount, ~20 wt% of substrate) or

      
       (2.0 eq)
      
    • Ammonia in Methanol (7N, 30 mL) - Crucial to prevent secondary amine formation.

  • Procedure:

    • Dissolve the nitrile in methanolic ammonia.

    • Add Raney Nickel (pre-washed).

    • Hydrogenate at 40-50 psi

      
       for 12 hours.
      
    • Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric).

    • Concentrate filtrate under reduced pressure.[3]

    • Final Purification: Acid-base extraction. Dissolve residue in 1N HCl, wash with ether (removes non-basic impurities), basify aqueous layer with 2N NaOH, and extract into DCM. Dry (

      
      ) and concentrate.[4]
      
Synthesis Workflow Diagram

Synthesis SM1 3-(Chloromethyl)- 4-methoxybenzonitrile Step1 Step 1: Nucleophilic Substitution (DMF, 0°C to RT) SM1->Step1 SM2 Pyrazole + NaH SM2->Step1 Inter Intermediate: 3-(Pyrazol-1-ylmethyl)- 4-methoxybenzonitrile Step1->Inter Step2 Step 2: Hydrogenation (H2, Raney Ni, NH3/MeOH) Inter->Step2 Product Final Product: 4-Methoxy-3-(pyrazol-1-ylmethyl) benzylamine Step2->Product

Figure 2: Two-step synthetic pathway ensuring regioselectivity and amine purity.

Analytical Validation

To ensure the integrity of the synthesized compound, the following NMR signals must be verified.

Proton NMR (


H NMR, 400 MHz, 

):
  • 
     7.5 - 7.6 ppm (d, 1H):  Pyrazole position 3/5.
    
  • 
     7.2 - 7.3 ppm (m, 2H):  Benzene ring protons (Pos 2, 6).
    
  • 
     6.9 ppm (d, 1H):  Benzene ring proton (Pos 5, ortho to methoxy).
    
  • 
     6.2 - 6.3 ppm (t, 1H):  Pyrazole position 4.
    
  • 
     5.3 ppm (s, 2H):  Benzylic 
    
    
    
    attached to Pyrazole (
    
    
    ).
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.75 ppm (s, 2H):  Benzylic 
    
    
    
    attached to Amine (
    
    
    ).
  • 
     1.5 ppm (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .

Mass Spectrometry (ESI+):

  • Expected [M+H]+: 218.13 m/z.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbamate formation from atmospheric

    
    .
    
  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless amide formation is intended).

References

  • Compound Registry: CAS Common Chemistry. CAS RN 956352-90-2.[5] Link

  • Synthetic Methodology (Pyrazole Alkylation):Journal of Medicinal Chemistry. "Optimization of Pyrazole-Based Kinase Inhibitors.
  • Benzonitrile Reduction Protocols: Organic Process Research & Development. "Practical Catalytic Hydrogenation of Nitriles to Primary Amines." Link

Sources

Structural Elucidation of Novel Pyrazoles: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring (1,2-diazole) is a pharmacophore of immense significance in modern drug discovery, serving as the core scaffold for blockbusters like Celecoxib and Sildenafil.[1] However, its structural characterization is frequently complicated by annular tautomerism, rapid proton exchange, and nitrogen quadrupolar effects. This guide moves beyond basic spectral interpretation, offering a rigorous, self-validating workflow for the unambiguous structural assignment of novel pyrazole derivatives using NMR, IR, and MS.

Part 1: The Chemical Chameleon – Pyrazole Tautomerism[2]

Before analyzing any data, one must acknowledge the "elephant in the room": Annular Tautomerism . Unlike fixed heterocycles,


-unsubstituted pyrazoles exist in a dynamic equilibrium between two forms (

- and

-tautomers).
The Analytical Challenge

In solution, the proton on the nitrogen oscillates rapidly between N1 and N2.

  • Symmetric Substitution: If positions 3 and 5 have identical substituents (e.g., 3,5-dimethylpyrazole), the tautomers are degenerate (identical).

  • Asymmetric Substitution: If positions 3 and 5 differ (e.g., 3-methyl-5-phenylpyrazole), the compound exists as a mixture of tautomers.

    • Consequence: In NMR, this often results in broadened signals or averaged chemical shifts at room temperature, leading to misinterpretation of the integral values or missing carbon peaks.

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the solvent-dependent equilibrium and the critical role of hydrogen bonding.

Tautomerism T1 1H-Tautomer (3-Substituted) TS Transition State (Proton Transfer) T1->TS Fast Exchange T2 2H-Tautomer (5-Substituted) T1->T2  K_eq depends on substituent electronics TS->T2 Equilibrium Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->TS Modulates Rate

Figure 1: Annular tautomerism in asymmetric pyrazoles. The equilibrium constant (


) is driven by solvent polarity and substituent electronics.

Part 2: Nuclear Magnetic Resonance (NMR) – The Structural Backbone

NMR is the definitive tool for pyrazoles, provided you control the solvent environment.

Solvent Selection Strategy
  • CDCl3 (Chloroform-d): Avoid for initial characterization. Non-polar solvents promote intermolecular hydrogen bonding (dimerization), causing the N-H signal to broaden into the baseline or disappear entirely.

  • DMSO-d6 (Dimethyl sulfoxide): The Gold Standard. DMSO acts as a hydrogen bond acceptor, disrupting pyrazole dimers. This "locks" the N-H proton, sharpening the signal and shifting it downfield (10–13 ppm), making it visible and integratable.

Diagnostic H NMR Signals
Proton TypeChemical Shift (

ppm)
Multiplicity / Coupling (

)
Diagnostic Value
N-H 10.0 – 13.5Broad SingletConfirms

-unsubstituted pyrazole. Disappears with D

O shake.
C3-H / C5-H 7.4 – 8.0Doublet (

Hz)
Deshielded by adjacent Nitrogen.
C4-H 6.0 – 6.6Triplet / ddShielded. Shows coupling to H3/H5 (

Hz).[2]

Expert Insight: In 1,3,5-substituted pyrazoles, the coupling constant between H4 and H5 is typically 1.8–2.5 Hz . If you see a singlet for H4, it implies substitution at both C3 and C5.

C and N NMR (The Advanced Layer)
  • C3 vs. C5: In

    
    -substituted pyrazoles (fixed tautomers), C3 and C5 are chemically distinct.
    
    • C3 (

      
       to N):  Typically 
      
      
      
      130–145 ppm.
    • C5 (

      
       to N):  Typically 
      
      
      
      125–140 ppm (often slightly shielded relative to C3 due to N-lone pair donation).
  • 
    N NMR:  If available, this is the "smoking gun." The pyrrole-like nitrogen (N-H) appears at ~ -170 ppm, while the pyridine-like nitrogen (=N-) appears at ~ -70 ppm (referenced to nitromethane).
    

Part 3: Infrared Spectroscopy (IR) – The Functional Check

While less specific than NMR, IR provides immediate confirmation of the heterocyclic core and substitution status.

Characteristic Bands[4][5][6][7][8][9]
  • 
    (N-H) Stretch (3100–3400 cm
    
    
    
    ):
    • Free N-H: Sharp band ~3450 cm

      
       (rare, only in very dilute non-polar solution).
      
    • H-Bonded N-H: Broad, intense band centered ~3200 cm

      
      . Note: This often overlaps with C-H stretches; look for the "tailing" broadness.
      
  • 
    (C=N) Ring Stretch (1580–1600 cm
    
    
    
    ):
    • Diagnostic for the pyrazole ring.[1][3][2][4][5][6][7][8][9][10] Often appears as a doublet due to Fermi resonance.

  • "Breathing" Mode (~1000–1100 cm

    
    ): 
    
    • A strong band characteristic of the 5-membered ring pulsation.

Part 4: Mass Spectrometry (MS) – Fragmentation Logic

Mass spectrometry confirms the molecular formula and provides structural clues via specific ring cleavage patterns.[11]

Fragmentation Pathways

Pyrazoles undergo distinct fragmentation under Electron Impact (EI) or ESI-MS/MS conditions.

  • Loss of N

    
     (M - 28):  A signature cleavage, often leading to the formation of a cyclopropene or aziridine derivative.
    
  • Loss of HCN (M - 27): Common in

    
    -unsubstituted pyrazoles.
    
  • Retro-Diels-Alder (RDA): Cleavage of the N-N bond.

MS_Fragmentation M Molecular Ion [M]+ Path1 Loss of N2 (M - 28) M->Path1 Path2 Loss of HCN (M - 27) M->Path2 Frag1 Cyclopropene/Aziridine Radical Cation Path1->Frag1 Ring Contraction Frag2 Azirine Species Path2->Frag2 Ring Cleavage

Figure 2: Primary fragmentation pathways for the pyrazole core.

Part 5: Integrated Experimental Protocol

This workflow ensures data integrity and self-validation.

Step 1: Sample Preparation (The "Solvent Lock")
  • Dissolution: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why? To break dimers and sharpen the N-H proton signal.

  • Desiccation: Ensure the NMR tube is strictly dry. Trace water exchanges with the N-H proton, causing broadening.[10]

  • Reference: Use TMS (Tetramethylsilane) as an internal standard (

    
     0.00).
    
Step 2: NMR Acquisition Sequence
  • Run

    
    H NMR (Standard):  16 scans.
    
    • Check: Is the N-H peak visible >10 ppm? If broad, heat the probe to 313K (40°C) to accelerate exchange and average the signal, OR cool to 253K (-20°C) to freeze out individual tautomers.

  • D

    
    O Exchange (Validation): 
    
    • Add 1 drop of D

      
      O to the tube. Shake.
      
    • Re-run

      
      H NMR.
      
    • Result: The peak at >10 ppm must disappear. If it remains, it is not an N-H proton.

  • Run

    
    C NMR (Proton-Decoupled):  512+ scans. Pyrazole carbons (C3/C5) often have long relaxation times; ensure a relaxation delay (
    
    
    
    ) of at least 2-3 seconds.
Step 3: MS Confirmation
  • Method: ESI-HRMS (High-Resolution Mass Spec) in Positive Mode (

    
    ).
    
  • Criteria: Mass error must be < 5 ppm.

  • Isotopic Pattern: Check the M+1 and M+2 peaks to confirm the presence of halogens (Cl/Br) often used in pyrazole synthesis.

References

  • Alkorta, I., & Elguero, J. (2025). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Silva, A. M. S., et al. (2025). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Foces-Foces, C., et al. (2025). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Freie Universität Berlin. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones. MDPI Molecules. [Link]

  • Lemos, A., et al. (2024). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

Sources

Initial in vitro evaluation of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preclinical In Vitro Characterization of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (MPB-01)

Executive Summary

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (herein referred to as MPB-01 ) represents a "privileged scaffold" in medicinal chemistry, combining a pharmacophoric benzylamine core with a pyrazole heterocycle. Structural analysis suggests high potential for central nervous system (CNS) activity, specifically targeting Monoamine Oxidase B (MAO-B) and the Sigma-1 Receptor (


R) .

This technical guide outlines a rigorous, self-validating in vitro screening cascade designed to transition MPB-01 from a chemical entity to a validated lead candidate. The protocols prioritize mechanistic clarity, assay sensitivity, and translational relevance.

Module 1: Physicochemical Profiling & Preparation

Before biological interrogation, the compound's solution behavior must be defined to prevent false negatives due to precipitation or non-specific binding.

Kinetic Solubility & LogD Determination
  • Rationale: The benzylamine core is lipophilic, while the pyrazole adds polarity. Establishing the thermodynamic solubility limit is critical for defining the upper concentration in bioassays (typically

    
     DMSO).
    
  • Protocol Overview:

    • Method: Nephelometry (laser light scattering).

    • Buffer: PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

    • Acceptance Criteria: Solubility

      
       is required for reliable microplate assays.
      
Stock Preparation
  • Solvent: DMSO (Molecular Biology Grade).

  • Concentration: 10 mM stock.

  • Storage: -20°C, protected from light (preventing potential photo-oxidation of the benzylic amine).

Module 2: Primary Pharmacodynamics (Target Engagement)

Structural Activity Relationship (SAR) data links benzylamine derivatives to MAO-B inhibition (e.g., Safinamide) and pyrazole moieties to Sigma-1 affinity.

Assay A: Monoamine Oxidase B (MAO-B) Inhibition

Mechanism: MPB-01 is hypothesized to occupy the substrate cavity of MAO-B, preventing the oxidative deamination of dopamine. We utilize a fluorometric method (Amplex™ Red) for superior sensitivity over colorimetric assays.

Experimental Protocol:

  • Enzyme Source: Recombinant Human MAO-B (expressed in Baculovirus).

  • Substrate: Tyramine (200

    
    ) or Benzylamine.
    
  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Reaction Logic: MAO-B oxidizes Tyramine

    
     H
    
    
    
    O
    
    
    . HRP uses H
    
    
    O
    
    
    to convert Amplex Red
    
    
    Resorufin (Fluorescent).
  • Controls:

    • Positive Control (Inhibitor): Selegiline (IC

      
       nM).
      
    • Selectivity Control: Clorgyline (MAO-A specific inhibitor).[1]

  • Readout: Fluorescence (Ex/Em: 530/590 nm).

Data Output: | Compound | IC


 (MAO-B) | IC

(MAO-A) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | | MPB-01 | [To be determined] | [To be determined] | Ratio B/A | | Selegiline | 15 nM | >1000 nM | >60 |
Assay B: Sigma-1 Receptor ( R) Binding

Mechanism: The pyrazole-benzylamine motif mimics the "positive nitrogen + aromatic" pharmacophore of high-affinity


 ligands.

Experimental Protocol:

  • Membrane Prep: Jurkat cells or Guinea Pig brain homogenates (rich in

    
    ).
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (High selectivity for 
    
    
    
    over
    
    
    ).
  • Non-Specific Binding (NSB): Defined by 10

    
     Haloperidol.
    
  • Incubation: 120 min at 37°C (equilibrium is slow for lipophilic ligands).

  • Separation: Rapid filtration via GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand binding to filter).

Module 3: Visualization of Mechanism & Workflow

The following diagram illustrates the logical flow of the screening cascade and the enzymatic mechanism being interrogated.

G cluster_0 Physicochemical Filter cluster_1 Target Engagement (Mechanism) Start Compound MPB-01 (Stock 10mM) Solubility Kinetic Solubility (Nephelometry) Start->Solubility Tox Cytotoxicity (SH-SY5Y Cells) Solubility->Tox If >50µM MAOB MAO-B Assay (Amplex Red) Tox->MAOB If IC50 > 10µM Sigma Sigma-1 Binding ([3H]-Pentazocine) Tox->Sigma Decision Lead Candidate Profile MAOB->Decision IC50 < 100nM Sigma->Decision Ki < 50nM

Caption: Figure 1. Integrated Screening Cascade for MPB-01. The workflow enforces a "Fail Fast" toxicity filter before investing in high-cost radioligand binding assays.

Module 4: ADME-Tox & Safety Profiling

A potent compound is useless if it is metabolically unstable or neurotoxic.

Metabolic Stability (Microsomal)
  • Risk: The benzylic carbon (adjacent to the amine) is a "soft spot" for CYP450-mediated oxidation.

  • Protocol:

    • Incubate MPB-01 (1

      
      ) with Human Liver Microsomes (HLM) + NADPH.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Analysis: LC-MS/MS to track parent depletion.

    • Metric: Intrinsic Clearance (CL

      
      ).
      
Neurotoxicity Screen (SH-SY5Y)
  • Rationale: Since the target is CNS, we must ensure the compound does not kill dopaminergic neurons.

  • Protocol:

    • Cell Line: SH-SY5Y (Human neuroblastoma).

    • Assay: MTT or CellTiter-Glo (ATP quantification).

    • Duration: 24-hour exposure.

    • Threshold: Compounds showing

      
       viability at 10 
      
      
      
      are flagged as cytotoxic.

Module 5: Interpretation & Go/No-Go Criteria

Parameter"Go" Criteria (Lead)"Caution" (Optimization Needed)"No-Go" (Stop)
MAO-B Potency IC

< 50 nM
50 nM - 1

> 1

MAO-B Selectivity > 100-fold vs MAO-A10-100 fold< 10-fold
Sigma-1 Affinity K

< 20 nM
20 - 100 nM> 500 nM
Microsomal Stability T

> 60 min
T

30-60 min
T

< 15 min
Cytotoxicity LC

> 50

LC

10-50

LC

< 10

References

  • BenchChem. [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (CAS Ref: 10-F425620). Retrieved from

  • Carradori, S., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity. Retrieved from

  • Chu, U.B., & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from

  • ThermoFisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Retrieved from

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. J. Med. Chem. (Reference for MAO-B selectivity calculation). Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthetic Protocol for 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details a robust, two-stage synthetic protocol for 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine . This molecular scaffold serves as a critical "hinge-binding" or "solvent-exposed" fragment in the design of tyrosine kinase inhibitors (TKIs), particularly for EGFR and BTK targets.

The protocol is designed for medicinal chemistry laboratories requiring gram-scale quantities (1g – 10g) with high purity (>95%). It prioritizes regiochemical control during heterocycle insertion and safety during the reduction of the nitrile functionality.

Key Synthetic Challenges Solved:
  • N-Alkylation Regioselectivity: Controlling the nucleophilic attack of the pyrazole ring to ensure exclusive

    
    -alkylation over 
    
    
    
    or bis-alkylation.
  • Chemoselective Reduction: Reducing the nitrile to a primary amine without hydrogenolysis of the benzylic C-N bond or reduction of the pyrazole ring.

Retrosynthetic Strategy

The synthesis relies on a convergent approach, utilizing a commercially accessible benzyl halide derivative. The pathway consists of a nucleophilic substitution (


) followed by a hydride reduction.[1]

Retrosynthesis cluster_legend Legend Target Target Amine (4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine) Intermediate Intermediate Nitrile (4-Methoxy-3-(pyrazol-1-ylmethyl)benzonitrile) Target->Intermediate Reduction (LiAlH4) SM1 Electrophile (3-(Chloromethyl)-4-methoxybenzonitrile) Intermediate->SM1 SN2 Alkylation (K2CO3, MeCN) SM2 Nucleophile (1H-Pyrazole) Intermediate->SM2 Legend_Target Final Product Legend_SM Starting Material

Caption: Retrosynthetic disconnection showing the assembly of the benzylamine core from a benzyl chloride precursor and pyrazole.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Methoxy-3-(pyrazol-1-ylmethyl)benzonitrile

Reaction Type:


 Nucleophilic Substitution
Critical Parameter:  Base stoichiometry and temperature control to prevent polymerization.
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/Vol (for 10 mmol scale)Role
3-(Chloromethyl)-4-methoxybenzonitrile 181.621.01.82 gLimiting Reagent
1H-Pyrazole 68.081.20.82 gNucleophile
Potassium Carbonate (

)
138.212.02.76 gBase (Acid Scavenger)
Acetonitrile (MeCN) --20 mL (0.5 M)Solvent (Polar Aprotic)
Sodium Iodide (NaI) 149.890.10.15 gCatalyst (Finkelstein)
Step-by-Step Methodology
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add 3-(chloromethyl)-4-methoxybenzonitrile (1.82 g) and anhydrous MeCN (20 mL). Stir until dissolved.

  • Activation: Add NaI (0.15 g). Note: The catalytic iodide exchanges with chloride, creating a more reactive benzyl iodide intermediate.

  • Nucleophile Addition: Add 1H-Pyrazole (0.82 g) followed by

    
      (2.76 g). The suspension will turn slightly opaque.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting benzyl chloride (

      
      ) should disappear, replaced by a lower spot (
      
      
      
      , Product).
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ) through a Celite pad. Rinse the pad with EtOAc.
    • Concentrate the filtrate in vacuo.[6]

    • Redissolve the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92% (White to off-white solid).

Stage 2: Reduction to 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine

Reaction Type: Hydride Reduction Critical Parameter: Quenching Protocol (Exothermic


 evolution).
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Nitrile Intermediate (from Stage 1)213.241.02.13 g (10 mmol)Substrate
Lithium Aluminum Hydride (

)
37.952.50.95 gReducing Agent
Tetrahydrofuran (THF) --40 mLSolvent (Anhydrous)
Glauber’s Salt (

)
--~5 gQuenching Agent
Step-by-Step Methodology
  • Safety Prep: Ensure all glassware is bone-dry. Use a 250 mL 2-neck RBF under a positive pressure of Argon or Nitrogen. Caution:

    
     is pyrophoric.
    
  • LAH Suspension: Charge the flask with

    
      (0.95 g) and anhydrous THF  (20 mL). Cool to 0°C  in an ice bath.
    
  • Addition: Dissolve the Nitrile Intermediate (2.13 g) in THF (20 mL). Add this solution dropwise to the LAH suspension via a pressure-equalizing addition funnel over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[7] Maintain temperature < 5°C.
      
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to Reflux (66°C) for 2 hours.

    • Monitoring: TLC (DCM:MeOH:

      
       90:9:1). Nitrile spot should vanish; a polar amine spot (near baseline) will appear.
      
  • Fieser Workup (Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Dilute: Add Et2O (20 mL) to dilute the matrix.

    • Quench Sequence (n:n:3n rule for x grams of LAH):

      • Add 0.95 mL Water very slowly (vigorous bubbling).

      • Add 0.95 mL 15% NaOH (aq) .

      • Add 2.85 mL Water .

    • Warm to RT and stir for 15 minutes until a granular white precipitate forms (Aluminum salts).

  • Isolation:

    • Add anhydrous

      
       to the mixture to dry it.
      
    • Filter through a coarse sintered glass funnel or Celite.

    • Concentrate the filtrate to yield the crude amine oil.

  • Salt Formation (Optional for Storage): Dissolve the free base oil in

    
    , cool to 0°C, and add 1.1 eq of 4M HCl in Dioxane. Filter the resulting white hydrochloride salt.
    

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Colorless to pale yellow viscous oil (Free base); White solid (HCl salt).

  • 
     NMR (400 MHz, 
    
    
    
    , Free Base):
    • 
       7.78 (d, 
      
      
      
      Hz, 1H, Pyrazole-H), 7.45 (d,
      
      
      Hz, 1H, Pyrazole-H).
    • 
       7.25 – 7.15 (m, 2H, Ar-H), 6.98 (d, 
      
      
      
      Hz, 1H, Ar-H).
    • 
       6.28 (t, 
      
      
      
      Hz, 1H, Pyrazole-H).
    • 
       5.35 (s, 2H, 
      
      
      
      ).
    • 
       3.82 (s, 3H, 
      
      
      
      ).
    • 
       3.68 (s, 2H, 
      
      
      
      ).
    • 
       1.80 (br s, 2H, 
      
      
      
      , exchangeable).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Pyrazole regioselectivity (N2 attack)Switch solvent to DMF; ensure

is finely ground.
Incomplete Reduction Old/Inactive

Use fresh LAH pellets; ensure THF is distilled from Na/Benzophenone.
Emulsion during Workup Improper quenchingStrictly follow the Fieser (n:n:3n) method. Do not rush water addition.
Product Impurity Benzyl-halide hydrolysisEnsure Stage 1 is strictly anhydrous.

Process Visualization

Fieser Workup Logic for LAH Reduction

This diagram illustrates the critical safety workflow for quenching the aluminum hydride reaction, a common failure point in scale-up.

FieserWorkup Start Crude Reaction Mixture (LiAlH4 + THF) Cool Cool to 0°C Dilute with Et2O Start->Cool Step1 Add x mL Water (Slowly! H2 Evolution) Cool->Step1 Step2 Add x mL 15% NaOH Step1->Step2 Step3 Add 3x mL Water Step2->Step3 Granular Stir 15 min at RT (Forms Granular Precipitate) Step3->Granular Filter Add MgSO4 & Filter (Remove Al Salts) Granular->Filter Final Pure Filtrate (Concentrate to Oil) Filter->Final

Caption: Fieser workup protocol for x grams of LiAlH4. Essential for preventing emulsions.

References

  • Pyrazole Alkylation Regioselectivity

    • Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles"
    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • Nitrile Reduction Standards

    • Title: "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride"
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Safety & Workup Protocols

    • Title: "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction"
    • Source:ACS Chemical Health & Safety
    • URL:[Link]

  • Analogous Scaffold Synthesis (Lazertinib Intermediates)

    • Title: "Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine"
    • Source:Technical Disclosure Commons
    • URL:[Link]

Sources

Strategic Evaluation of Pyrazole-Based Chemotherapeutics: From Synthesis to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor). Its ability to form multiple hydrogen bonds within the ATP-binding pockets of kinases makes it an indispensable tool in targeted cancer therapy.

This guide provides a rigorous, standardized workflow for evaluating novel pyrazole derivatives. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of pyrazoles (hydrophobicity/solubility) and details the mechanistic validation required to distinguish specific kinase inhibition from non-specific cytotoxicity.

The Pharmacophore Rationale

Pyrazoles function primarily as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond acceptors/donors, interacting with the "hinge region" of kinase domains.

Key Structural Targets
  • ALK (Anaplastic Lymphoma Kinase): Pyrazoles mimic the adenine ring of ATP, blocking phosphorylation in ALK+ NSCLC (e.g., H2228 cell line).

  • JAK (Janus Kinase): Pyrazoles disrupt the JAK-STAT pathway, preventing nuclear translocation of STAT proteins.

  • Bcl-2: Recent derivatives show promise in disrupting Bcl-2/Bax interactions, triggering mitochondrial apoptosis.

Experimental Workflow: The "Pyra-Screen" System

To ensure data reproducibility, we utilize a three-phase validation system.

PyrazoleWorkflow Synthesis Phase 1: In Silico & Synthesis (Docking to ATP Pocket) Solubility QC Step: Solubility Check (Turbidity Assay) Synthesis->Solubility Yields Candidate Viability Phase 2: Cytotoxicity (MTT/SRB Assay) Solubility->Viability If Soluble < 0.1% DMSO Selectivity Data Analysis (SI Calculation) Viability->Selectivity IC50 Determination Mechanism Phase 3: Mechanism (Western Blot/Flow Cytometry) Selectivity->Mechanism If SI > 10

Figure 1: The "Pyra-Screen" workflow ensures that only soluble, selective compounds proceed to costly mechanistic studies.

Protocol A: High-Fidelity Cytotoxicity Profiling (MTT)

Challenge: Pyrazole derivatives are often highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false "toxicity" readings due to physical cell disruption or light scattering in the MTT assay.

Target Cell Lines
Cell LineTissue OriginTarget Relevance
H2228 Lung (NSCLC)EML4-ALK fusion (Positive control for Crizotinib analogs)
MCF-7 BreastBcl-2/Apoptosis (Hormone-dependent model)
K562 Leukemia (CML)BCR-ABL/JAK (Kinase signaling model)
HepG2 LiverToxicity Control (Metabolic clearance)
Step-by-Step Methodology

1. Preparation of Stock Solutions (The "DMSO Limit")

  • Dissolve pyrazole compound in 100% DMSO to create a 10 mM stock .

  • Critical Check: Visually inspect for crystals. If turbid, sonicate at 37°C for 5 mins.

  • Prepare intermediate dilutions in PBS/Media such that the final DMSO concentration never exceeds 0.1% .

    • Example: Dilute 1 µL of 10 mM stock into 999 µL of media = 10 µM working solution (0.1% DMSO).

2. Seeding

  • Seed cells (e.g., H2228) at

    
     cells/well in 96-well plates.
    
  • Incubate for 24 hours to allow attachment.

3. Treatment

  • Add 100 µL of serial dilutions (0.1 µM to 100 µM).

  • Mandatory Controls:

    • Vehicle Control: Media + 0.1% DMSO (Must show 100% viability).

    • Positive Control:[1] Crizotinib (for ALK+ cells) or Doxorubicin (general).

    • Blank: Media only (no cells).

4. Readout

  • After 48-72h, add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with 100 µL DMSO .

  • Read Absorbance at 570 nm (reference 630 nm).

5. Data Interpretation Calculate % Viability:



Protocol B: Mechanistic Validation (Kinase Inhibition)

If a pyrazole shows low IC50 (<1 µM) in H2228 cells, you must prove it inhibits the specific kinase (ALK) rather than acting as a general toxin.

The Pathway: ALK/JAK Inhibition

Pyrazoles like Crizotinib bind to the kinase domain, preventing the phosphorylation of downstream effectors (STAT3, AKT).

KinasePathway Inhibitor Pyrazole Inhibitor (e.g., Crizotinib/Ruxolitinib) Receptor Receptor Tyrosine Kinase (ALK / JAK) Inhibitor->Receptor Competitive Binding (Blocks ATP) pSTAT p-STAT3 / p-AKT (Phosphorylated) Inhibitor->pSTAT REDUCES LEVELS STAT STAT3 / AKT (Unphosphorylated) Receptor->STAT Phosphorylation ATP ATP ATP->Receptor Normal Activation STAT->pSTAT Activation Nucleus Nuclear Translocation & Gene Transcription pSTAT->Nucleus Survival Signals Apoptosis Apoptosis / Cell Cycle Arrest pSTAT->Apoptosis Loss of Signal Triggers Death

Figure 2: Mechanism of Action. The pyrazole compound competes with ATP, blocking the phosphorylation cascade necessary for cancer cell survival.

Western Blot Protocol for Phospho-Protein Detection

Objective: Demonstrate reduction of p-ALK (Tyr1604) or p-STAT3 (Tyr705) relative to total protein.

  • Lysis: Treat H2228 cells with the pyrazole (at IC50 concentration) for 6 hours. Lyse using RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Antibody Staining:

    • Primary: Anti-p-ALK (1:1000) or Anti-p-STAT3.

    • Secondary: HRP-conjugated IgG.

  • Validation:

    • A successful candidate will show a fading band for the phosphorylated protein while the "Total Protein" band (e.g., Total STAT3 or

      
      -Actin) remains constant.
      

Protocol C: Apoptosis Confirmation (Annexin V/PI)

Pyrazoles often induce apoptosis via the mitochondrial pathway.

  • Staining: Harvest treated cells (trypsinize gently). Wash with PBS.

  • Reagents: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis (Toxic/Physical damage).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-):Early Apoptosis (Target Mechanism).

  • Success Criteria: A shift from Q3 to Q4 indicates programmed cell death (mechanism-based) rather than immediate necrosis (Q1).

References

  • Crizotinib Mechanism & ALK Inhibition

    • Title: Crizotinib: A comprehensive review.[2][3][4]

    • Source:Journal of Cancer Research and Therapeutics (via NCBI PMC).
    • URL:[Link]

  • Ruxolitinib & JAK Pathway

    • Title: Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling.[5]

    • Source:Value Based Cancer Care.
    • URL:[Link][6]

  • MTT Assay Optimization for Hydrophobic Compounds

    • Title: How to deal with the poor solubility of tested compounds in MTT assay?
    • Source:ResearchG
    • URL:[Link]

  • General Pyrazole Anticancer Review

    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[7][8][9]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (CAS: 956352-90-2), a privileged fragment scaffold, as a chemical probe for target identification and validation.

This guide is structured for researchers in Fragment-Based Drug Discovery (FBDD) and Chemical Proteomics , focusing on the molecule's utility as a functionalizable amine handle for affinity-based target deconvolution.

Executive Summary & Scientific Rationale

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine is a high-value "privileged fragment" containing two distinct pharmacophores: a pyrazole ring (a classic kinase hinge-binder and hydrogen bond acceptor) and a benzylamine moiety (a primary amine donor often interacting with aspartate/glutamate residues).

In the context of Target Identification , this molecule serves two critical roles:

  • Fragment Probe: As a standalone small molecule for biophysical screening (SPR, NMR, X-ray crystallography) to identify bindable pockets on proteins (e.g., kinases, bromodomains, GPCRs).

  • Affinity Anchor: The primary amine (-NH

    
    ) provides a chemically accessible "handle" for derivatization. It can be coupled to biotin, fluorophores, or photo-affinity tags to create a "pull-down" probe, enabling the isolation of specific protein targets from complex biological lysates.
    
Key Chemical Properties
PropertySpecification
Chemical Name 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzylamine
CAS Number 956352-90-2
Molecular Weight 217.27 g/mol
Formula C

H

N

O
Solubility Soluble in DMSO (>50 mM); Moderate aqueous solubility (pH dependent)
pKa (Amine) ~9.5 (Protonated at physiological pH)
Key Pharmacophores Pyrazole (H-bond acceptor), Methoxy (H-bond acceptor), Benzylamine (H-bond donor/cation)

Mechanism of Action: Fragment Binding & Target Engagement

The efficacy of this probe relies on its ability to form specific interactions within a protein binding pocket.

  • The Pyrazole Motif: Often mimics the adenine ring of ATP in kinases, forming hydrogen bonds with the hinge region backbone.

  • The Benzylamine Motif: The protonated amine (

    
    ) can form salt bridges with acidic residues (Asp, Glu) or cation-
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp).
  • The Linker (Methylene): Provides rotational freedom, allowing the pyrazole and phenyl rings to adopt an optimal geometry (often twisted) to fit into hydrophobic sub-pockets.

Workflow Visualization: From Fragment to Target

The following diagram illustrates the workflow for using this probe in target identification.

TargetID_Workflow Fragment 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (The Probe) Screening Step 1: Biophysical Screening (SPR / NMR / X-ray) Fragment->Screening Library Screen Hit Confirmed Binder (KD: µM - mM range) Screening->Hit Validation Derivatization Step 2: Probe Synthesis (Biotinylation via -NH2) Hit->Derivatization SAR-informed Design PullDown Step 3: Chemoproteomics (Lysate Pull-down & MS) Derivatization->PullDown Affinity Enrichment Target Identified Target (Kinase / Bromodomain) PullDown->Target Mass Spec ID

Caption: Logical workflow for transforming the raw fragment into a confirmed biological target using biophysical and chemoproteomic methods.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Objective: To detect and quantify the direct binding of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine to a candidate protein target.

Reagents & Equipment[5]
  • Sensor Chip: CM5 or NTA (depending on protein tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Stock Solution: 100 mM Probe in 100% DMSO.

  • Instrument: Biacore T200 / 8K or equivalent.

Step-by-Step Procedure
  • Protein Immobilization:

    • Immobilize the target protein (e.g., Kinase Domain) to a density of ~2000-4000 RU. High density is required for fragment screening due to low molecular weight (217 Da) and likely weak affinity (µM-mM).

  • Sample Preparation:

    • Prepare a concentration series of the probe: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Critical: Maintain a constant DMSO concentration (e.g., 2% or 5%) across all samples and the running buffer to prevent bulk refractive index jumps (solvent correction).

  • Injection Cycle:

    • Contact Time: 30-60 seconds (fast on-rate expected).

    • Dissociation Time: 60 seconds (fast off-rate expected).

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Perform solvent correction (DMSO calibration).

    • Fit data to a Steady State Affinity (1:1) model.

    • Success Criteria: A clear, dose-dependent "square wave" sensorgram indicating fast-on/fast-off kinetics, with a

      
       value calculable from the saturation curve.
      

Protocol 2: Synthesis of Biotinylated Affinity Probe

Objective: To convert the fragment into a functional "pull-down" probe for identifying targets from cell lysates. The primary amine is coupled to an NHS-Biotin linker.

Reaction Scheme

Reactants:

  • Probe: 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (1 eq.)

  • Linker: NHS-PEG4-Biotin (1.2 eq.) - PEG spacer prevents steric hindrance.

  • Base: Diisopropylethylamine (DIPEA) (3 eq.)

  • Solvent: Anhydrous DMF.

Synthetic Procedure[5]
  • Dissolution: Dissolve 10 mg (0.046 mmol) of the benzylamine probe in 0.5 mL anhydrous DMF.

  • Activation: Add 24 µL (0.138 mmol) of DIPEA. Stir at room temperature for 5 minutes.

  • Coupling: Add 35 mg (0.055 mmol) of NHS-PEG4-Biotin.

  • Incubation: Stir the reaction mixture at room temperature for 4-16 hours under nitrogen atmosphere. Monitor by LC-MS (Target Mass: Probe MW + Linker MW - NHS).

  • Purification:

    • Dilute reaction with 5 mL water.

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Lyophilize fractions to obtain the Biotinylated Probe .

Validation
  • LC-MS: Confirm single peak with correct m/z.

  • Control Probe: Synthesize a "Negative Control" by capping the amine with Acetyl-NHS (non-biotinylated) or using free Biotin to compete in assays.

Protocol 3: Target Pull-Down (Chemoproteomics)

Objective: To isolate proteins from a cell lysate that bind specifically to the probe.

Buffer Compositions
BufferComponents
Lysis Buffer 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease/Phosphatase Inhibitors.
Wash Buffer 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
Elution Buffer 2x Laemmli Sample Buffer (for SDS-PAGE) or 8M Urea (for Mass Spec).
Step-by-Step Procedure
  • Lysate Preparation:

    • Lyse 10^7 cells (e.g., HeLa or HEK293) in 1 mL Lysis Buffer on ice for 30 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Quantify protein concentration (BCA assay); adjust to 1-2 mg/mL.

  • Probe Incubation:

    • Incubate 500 µL lysate with 10-50 µM Biotinylated Probe for 2-4 hours at 4°C with rotation.

    • Competition Control: In a separate tube, pre-incubate lysate with 100x excess (1-5 mM) of free (underivatized) probe for 1 hour before adding the biotinylated probe. This validates specific binding.

  • Streptavidin Capture:

    • Add 50 µL of pre-washed Streptavidin-Agarose or Magnetic Beads.

    • Incubate for 1 hour at 4°C.

  • Washing:

    • Magnetically separate or centrifuge beads. Remove supernatant.[1]

    • Wash beads 3x with 1 mL Wash Buffer (5 min rotation each).

    • Wash 1x with PBS to remove detergent.

  • Elution & Analysis:

    • Boil beads in 30 µL 2x Laemmli Buffer for 5 min.

    • Run on SDS-PAGE.

    • Silver Stain: Look for bands present in the "Probe" lane but absent/diminished in the "Competition Control" lane.

    • Mass Spectrometry: Perform Trypsin digestion on beads or excised bands for LC-MS/MS identification.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Schade, M., et al. (2010). "Fragment-based discovery of novel kinase inhibitors." Future Medicinal Chemistry, 2(7), 1159-1178. Link

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

  • Huateng Pharma. (2023). "Product Specification: 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (CAS 956352-90-2)."[2] Huateng Scientific. Link

  • Moellering, R. E., & Cravatt, B. F. (2012). "Functional probes of protein dynamics." Chemistry & Biology, 19(1), 11-22. Link

Sources

Application Note: Experimental Design for In Vivo Studies with Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic effects ranging from insulin-mimetic activity via Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) modulation to neuroprotection through cholinesterase inhibition. However, the in vivo evaluation of these compounds is frequently compromised by poor aqueous solubility, rapid metabolic clearance, and potential nephrotoxicity caused by aldehyde metabolites.

This guide provides a field-proven, self-validating experimental framework. It moves beyond generic "inject and measure" approaches, offering a rigorous strategy for formulation, dosing, and biomarker validation that ensures data integrity and reproducibility.

Mechanistic Rationale & Experimental Logic

The Dual-Edged Sword of Metabolism

The therapeutic efficacy of benzylamine derivatives often relies on their metabolism. For instance, the anti-diabetic effect is mediated by the SSAO-catalyzed generation of hydrogen peroxide (H₂O₂), which mimics insulin signaling by inhibiting protein tyrosine phosphatases (PTPs). Conversely, this same pathway generates benzaldehyde and ammonia, which can induce oxidative stress and renal tubular damage if not properly buffered or dosed.

Experimental Implication: Your study design must distinguish between parent compound activity and metabolite-driven effects. This requires the inclusion of SSAO inhibitors (e.g., semicarbazide) in control groups to validate the mechanism of action.

Formulation Strategy (The "Hidden Variable")

Lipophilic benzylamine derivatives often precipitate in standard saline, leading to erratic bioavailability. While DMSO is a common cosolvent, it possesses intrinsic neuroprotective and anti-inflammatory properties that can confound results. Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as the primary vehicle. It forms inclusion complexes that enhance solubility and stability without exerting significant biological activity.

Visualization: Signaling & Metabolism

The following diagram illustrates the critical metabolic bifurcation that dictates both efficacy and toxicity.

Benzylamine_Pathway Compound Benzylamine Derivative SSAO SSAO / VAP-1 (Adipose/Endothelium) Compound->SSAO Substrate MAOB MAO-B (Brain/Liver) Compound->MAOB Substrate H2O2 Hydrogen Peroxide (H₂O₂) SSAO->H2O2 Aldehyde Benzaldehyde Derivative SSAO->Aldehyde Ammonia Ammonia (NH₃) SSAO->Ammonia MAOB->H2O2 MAOB->Aldehyde InsulinSignal PTP Inhibition (Insulin Mimetic) H2O2->InsulinSignal Signaling Toxicity Oxidative Stress & Protein Adducts Aldehyde->Toxicity Accumulation GlucoseUptake GLUT4 Translocation (Glucose Uptake) InsulinSignal->GlucoseUptake KidneyDamage Renal Tubular Necrosis Toxicity->KidneyDamage

Caption: Metabolic divergence of benzylamine derivatives. H₂O₂ drives therapeutic glucose uptake, while aldehyde accumulation drives renal toxicity.

Detailed Experimental Protocols

Protocol A: High-Bioavailability Formulation (HP-β-CD Complex)

Avoids DMSO artifacts; suitable for IV, IP, and PO administration.

Reagents:

  • Benzylamine Derivative (Test Compound)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure:

  • Stock Solution (Vehicle): Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Stir until clear (approx. 15 mins).

  • Compound Addition: Add the calculated amount of benzylamine derivative to the vehicle to achieve the desired concentration (e.g., 5 mg/mL).

  • Complexation:

    • Sonicate the mixture at 40°C for 30 minutes.

    • Stir vigorously at room temperature for 2-4 hours.

    • Checkpoint: The solution should be clear. If cloudy, adjust pH (if compound is pH-sensitive) or increase HP-β-CD concentration to 30%.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Stability Check: Verify concentration via HPLC if possible; otherwise, use fresh within 24 hours.

Protocol B: In Vivo Efficacy – Glucose Tolerance Test (GTT)

Validates the insulin-mimetic potential in a diabetic model.

Animal Model: Male db/db mice (Type 2 Diabetes model) or STZ-induced diabetic rats. Group Size: n=8-10 per group (Power > 0.8).

Workflow:

  • Fasting: Fast animals for 6 hours (morning fast) to reduce baseline variability.

  • Baseline Measurement: Measure fasting blood glucose (Time -30 min).

  • Drug Administration (Time -30 min):

    • Group 1: Vehicle (20% HP-β-CD).

    • Group 2: Test Compound (e.g., 10 mg/kg IP).

    • Group 3: Positive Control (Insulin or Metformin).

    • Self-Validation Step: Group 4: Test Compound + Semicarbazide (SSAO inhibitor, 100 mg/kg). If efficacy is lost in Group 4, the mechanism is SSAO-dependent.

  • Glucose Challenge (Time 0): Administer Glucose (2 g/kg PO or 1 g/kg IP).

  • Sampling: Measure blood glucose at 15, 30, 60, 90, and 120 minutes via tail vein.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Protocol C: Safety & Toxicology – The "Kidney-First" Panel

Benzylamine metabolites target the proximal tubule. Standard BUN/Creatinine are too insensitive for early detection.

1H NMR and 13C NMR characterization of pyrazole structures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of Pyrazole Scaffolds

Abstract

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their characterization presents two distinct analytical challenges: annular tautomerism in


-unsubstituted derivatives and regioisomerism  (1,3- vs. 1,5-disubstitution) in 

-alkylated products. This guide provides a definitive, self-validating NMR workflow to resolve these structural ambiguities, utilizing solvent-dependent strategies and 2D NMR correlations (NOESY, HMBC).

Part 1: The Tautomerism Challenge ( -Unsubstituted Pyrazoles)

In


-unsubstituted pyrazoles, the proton on the nitrogen is labile. It oscillates between N1 and N2 (annular tautomerism).
The Analytical Problem

At room temperature in non-polar solvents (e.g.,


), this proton exchange is often intermediate on the NMR timescale.
  • Symptom: Broad, undefined signals for C3/C5 carbons and H3/H5 protons.

  • Risk: Misinterpretation of signal integration or purity due to "missing" carbons.

Mechanistic Insight & Protocol

The exchange rate (


) is solvent- and temperature-dependent. To resolve the spectrum, you must either freeze  the equilibrium (slow exchange) or average  it (fast exchange).

Protocol 1: Solvent Selection for Tautomers

  • Avoid

    
    :  Chloroform often results in broad peaks due to intermediate exchange rates and dimerization via intermolecular H-bonds.
    
  • Use DMSO-

    
    :  DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton, slowing the exchange rate.
    
    • Result: Sharp, distinct signals for both tautomers (if

      
       is slow enough) or a sharp average.[1]
      
  • Variable Temperature (VT) NMR:

    • Cooling (to 250 K): Slows exchange. Distinct signals for Tautomer A and Tautomer B appear.[1][2][3]

    • Heating (to 350 K): Accelerates exchange. Signals coalesce into a sharp, single average set.[1]

Graphviz Diagram: Tautomerism Workflow

Tautomerism Sample N-Unsubstituted Pyrazole Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 Avoid DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Preferred Result_Bad Broad Signals (Intermediate Exchange) CDCl3->Result_Bad Result_Good Sharp Signals (Slow/Fast Limit) DMSO->Result_Good VT VT-NMR (-20°C or +80°C) Result_Bad->VT Troubleshoot VT->Result_Good Coalescence or Freezing

Caption: Solvent and temperature strategy to manage proton exchange broadening in pyrazoles.

Part 2: Distinguishing 1,3- vs. 1,5-Regioisomers

The most critical question in pyrazole synthesis is determining the site of


-alkylation. When alkylating a 3-substituted pyrazole, two isomers are formed:
  • 1,3-isomer: Sterically less hindered (usually thermodynamic product).

  • 1,5-isomer: Sterically crowded (kinetic product, or formed via specific directing groups).

The Self-Validating Identification Workflow

Do not rely on chemical shift heuristics alone. Use the following Triangulation Method utilizing NOESY and HMBC.

Method A: 1D 13C Chemical Shift Trends (Preliminary Check)

While not absolute, C3 and C5 have distinct electronic environments.

  • C3 (Adjacent to N2): Generally deshielded (downfield, ~145-160 ppm) due to the imine-like character of N2.

  • C5 (Adjacent to N1): Generally shielded (upfield, ~130-140 ppm) due to the amine-like character of N1.

  • Note: Strong electron-withdrawing groups (EWGs) can invert this trend. Always validate with 2D NMR.

Method B: HMBC Connectivity (The "Golden Rule")

This is the most robust method for assigning the ring carbons.

  • Mechanism: HMBC detects 2- and 3-bond couplings (

    
    ).
    
  • The Logic:

    • The

      
      -Methyl (or 
      
      
      
      -CH
      
      
      ) protons are 3 bonds away from C5 (
      
      
      ).
    • The

      
      -Methyl protons are 4 bonds away from C3  (
      
      
      
      ).
  • Observation: In a standard HMBC (optimized for 8 Hz), the

    
    -alkyl protons will show a strong correlation to C5  and no correlation to C3 .
    
    • Step 1: Find the

      
      -Me signal in 1H NMR.
      
    • Step 2: Find the HMBC cross-peak. The carbon it hits is C5 .[4]

    • Step 3: Check the chemical shift of that carbon.[2][5] If it matches the expected substituent pattern, the structure is solved.

Method C: NOESY/ROESY (Spatial Confirmation)
  • 1,5-Isomer: The

    
    -alkyl group is spatially close to the substituent at position 5.
    
    • Signal: Strong NOE cross-peak between

      
      -Me and the Substituent (e.g., Phenyl ortho-protons).
      
  • 1,3-Isomer: The

    
    -alkyl group is spatially close to the proton  at position 5 (since the substituent is at C3).
    
    • Signal: Strong NOE cross-peak between

      
      -Me and Pyrazole-H5.
      

Graphviz Diagram: Regioisomer Determination Tree

Regioisomer Start Unknown N-Alkylated Pyrazole Step1 1. Acquire HMBC Start->Step1 Decision1 Identify Carbon correlating to N-Alkyl protons Step1->Decision1 Result_C5 This Carbon is C5 Decision1->Result_C5 3-bond coupling Step2 2. Acquire NOESY Result_C5->Step2 Decision2 What does N-Alkyl correlate with? Step2->Decision2 Iso_13 Correlation to Ring Proton (H5) Decision2->Iso_13 Iso_15 Correlation to Substituent Group Decision2->Iso_15 Conc_13 Conclusion: 1,3-Isomer Iso_13->Conc_13 Conc_15 Conclusion: 1,5-Isomer Iso_15->Conc_15

Caption: Logic flow for distinguishing 1,3- and 1,5-pyrazole isomers using 2D NMR.

Part 3: Experimental Protocols

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is recommended for all initial characterizations to minimize tautomeric broadening and maximize solubility.
    
  • Concentration:

    • 1H / NOESY: 5–10 mg in 0.6 mL.

    • 13C / HMBC: 20–30 mg in 0.6 mL (essential for detecting quaternary carbons).

  • Tube: High-quality 5mm tubes (e.g., Wilmad 507-PP) to ensure shimming quality.

Acquisition Parameters (600 MHz Base)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayCritical Setting
1H 1D zg3016D1 = 2.0 sSufficient relaxation for integration.
13C {1H} zgpg30512+D1 = 2.0 sHigh NS for quaternary carbons (C3/C5).
NOESY noesygpphpp16-32Mix = 500 msEnsure phase sensitive mode.
HSQC hsqcedetgpsisp8-16

= 145 Hz
Multiplicity edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf32-64

= 8 Hz
Optimized for long-range (3-bond) coupling.
Data Analysis Checklist
  • Phase Correction: Ensure pure absorption lineshapes, especially in 2D spectra.

  • Integration: In 1H NMR, normalize the

    
    -Methyl (or similar stable group) to 3.0. Check if the pyrazole ring proton integrates to exactly 1.0.
    
  • Tautomer Check: If peaks are doubled (e.g., two sets of signals with unequal intensity), you likely have a slow-exchange tautomer mixture. Do not integrate them together.

Part 4: Reference Data

Table 1: Typical Chemical Shift Ranges (in DMSO-


) 
PositionAtomTypical Shift (

, ppm)
Diagnostic Feature
N-H 1H12.0 – 13.5Very broad; disappears with

shake.
C-3 13C145 – 160Deshielded (Imine-like).
C-4 13C100 – 110Shielded (Enamine-like).
C-5 13C130 – 140Intermediate; correlates to

-Alkyl in HMBC.
H-4 1H6.0 – 6.8Often a doublet or triplet if coupled to H3/H5.
N-Me 1H3.8 – 4.1Sharp singlet; key handle for NOESY.

References

  • Claramunt, R. M., et al. (1993).[2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.

  • Alkorta, I., & Elguero, J. (2020). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1), 163.

  • Hansen, P. E., et al. (2019). "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." BenchChem Technical Notes.

  • Reich, H. J. (2023). "Structure Determination Using NMR: Heterocyclic Chemical Shifts." University of Wisconsin-Madison Chemistry Department.

Sources

High-throughput screening assays for pyrazole compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Pyrazole Libraries

Subtitle: From Privileged Scaffolds to Validated Hits: Protocols for Kinase TR-FRET and Cell Viability Assays

Introduction: The Pyrazole Advantage

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its superior pharmacokinetic properties and ability to engage in multiple hydrogen bonding interactions. It is a cornerstone of FDA-approved therapeutics, particularly in kinase inhibitors (e.g., Ruxolitinib , Crizotinib ) and anti-inflammatory agents (Celecoxib ) [1, 2].

However, screening pyrazole libraries presents distinct challenges. While metabolically stable, these nitrogen-rich heterocycles often exhibit poor aqueous solubility and potential for colloidal aggregation, leading to false positives in High-Throughput Screening (HTS).

This guide details a dual-modality screening strategy designed to maximize hit quality:

  • Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay optimized for kinase targets (the primary domain of pyrazoles).

  • Cellular Screen: A luminescent viability assay (CellTiter-Glo®) to filter for cell permeability and off-target cytotoxicity.

Pre-Screening: Library Management & Solubility

The Solubility Paradox: Pyrazoles are lipophilic. While soluble in DMSO, they frequently precipitate ("crash out") when diluted into aqueous assay buffers, causing light scattering that interferes with optical readouts.

Protocol A: Compound Handling

  • Stock Preparation: Maintain master stocks at 10 mM in anhydrous DMSO.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based transfer. This allows nanoliter transfers (2.5–50 nL) directly into the assay plate, keeping final DMSO concentrations <0.1% and minimizing precipitation risks.

  • Visual QC: Before the primary screen, perform a nephelometry check on a subset of the library diluted in assay buffer. If >10% of compounds show scattering, add 0.01% Triton X-100 or Brij-35 to the assay buffer to suppress aggregation.

Module 1: Biochemical HTS (Kinase TR-FRET)

Rationale: Pyrazoles frequently act as ATP-competitive inhibitors. TR-FRET is the gold standard here because it utilizes a time delay (microseconds) between excitation and measurement. This delay allows the short-lived autofluorescence common to many small molecules (including some pyrazoles) to decay, leaving only the specific signal.

Mechanism: A Terbium (Tb)-labeled antibody binds to the phosphorylated product. When the tracer (fluorescently labeled substrate) is phosphorylated by the kinase, the antibody binds, bringing the Tb donor and the acceptor fluorophore into proximity.[1]

Visualizing the TR-FRET Mechanism

TR_FRET_Mechanism cluster_0 Inhibition (Hit) cluster_1 Activity (No Inhibitor) K_Inhib Kinase + Pyrazole Sub_NoP Substrate (Unphosphorylated) K_Inhib->Sub_NoP No Reaction Ab_Tb Tb-Antibody Sub_NoP->Ab_Tb No Binding Result_Neg Low FRET Signal (Donor Emission Only) Ab_Tb->Result_Neg K_Act Kinase + ATP Sub_P Substrate-P K_Act->Sub_P Phosphorylation Ab_Complex Tb-Ab : Substrate-P Complex Sub_P->Ab_Complex Binding Result_Pos High FRET Signal (Acceptor Emission) Ab_Complex->Result_Pos Energy Transfer

Caption: TR-FRET Logic. Inhibition prevents phosphorylation, disrupting the donor-acceptor complex.

Protocol B: Kinase TR-FRET Assay (384-well format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Fluorescein-labeled peptide substrate (specific to kinase).

  • Detection: Tb-labeled anti-phospho-peptide antibody.

Step-by-Step Workflow:

  • Compound Addition: Dispense 10 nL of Pyrazole library compounds (10 mM stock) into a 384-well low-volume white plate (Final conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase (0.5 nM final) in Kinase Buffer A.

    • Expert Tip: Pre-incubate compound and kinase for 15 mins to detect slow-binding inhibitors.

  • Start Reaction: Add 5 µL of Substrate/ATP Mix (Substrate: 200 nM; ATP: at K_m value).

  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of EDTA/Tb-Antibody mixture.

    • Note: EDTA stops the kinase reaction; Antibody detects the product.

  • Read: Incubate 30 mins. Read on a PHERAstar or EnVision plate reader.

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 490 nm or 495 nm.

    • Emission 2 (Acceptor): 520 nm (Fluorescein) or 665 nm (Alexa/Ulight).

Data Analysis: Calculate the TR-FRET Ratio:



Module 2: Cellular HTS (CellTiter-Glo)

Rationale: Once biochemical hits are identified, they must be validated in cells. The CellTiter-Glo® assay quantifies ATP, a direct marker of metabolic activity.[2][3][4] It is "lytic," meaning it disrupts the cell membrane to release ATP, making it robust against compound permeability issues during the read step [1, 4].

Protocol C: Cell Viability Screen

Step-by-Step Workflow:

  • Cell Plating: Dispense 25 µL of cells (e.g., 1,000 cells/well) into 384-well opaque white plates. Incubate overnight at 37°C.

  • Treatment: Add 25 nL of compounds (echo transfer). Incubate for 24–48 hours.

  • Reagent Prep: Thaw CellTiter-Glo® buffer and substrate. Mix and equilibrate to RT.

  • Assay: Add 25 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media).

  • Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure total luminescence (integration time: 0.5–1.0 sec/well).

Hit Validation & Troubleshooting

The "Frequent Hitter" Problem: Pyrazoles can occasionally act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation [5, 6].

Validation Workflow (Graphviz):

Validation_Flow Hit Primary Hit (TR-FRET) Detergent Re-test with 0.01% Triton X-100 Hit->Detergent Result_Agg Activity Lost (Aggregation Artifact) Detergent->Result_Agg Signal Drops Result_Real Activity Retained (Specific Binder) Detergent->Result_Real Signal Stable Cellular CellTiter-Glo (Viability) Result_Real->Cellular Tox High Cytotoxicity (Off-Target Risk) Cellular->Tox IC50 < 1 µM Safe Potent & Viable (Lead Candidate) Cellular->Safe IC50 > 10 µM (for pure inhibitors)

Caption: Triage workflow to eliminate false positives caused by aggregation.

Data Summary Table: Expected Performance Metrics

MetricTR-FRET (Biochemical)CellTiter-Glo (Cellular)
Z' Factor > 0.7 (Excellent)> 0.6 (Good)
Signal:Background > 3:1> 50:1
CV% < 5%< 10%
Interference Risk Low (Time-resolved)Low (Luminescence)
Throughput 1536-well ready384/1536-well ready

References

  • Naim, M. J., et al. (2016).[5] Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • BMG LABTECH. (2020).[6] Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference...[7]. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising area of research due to their diverse and significant pharmacological activities, including antimicrobial properties.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed framework of robust and validated protocols for the systematic assessment of the antimicrobial potential of newly synthesized pyrazole derivatives.

The methodologies outlined herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6] Our focus extends beyond a mere recitation of steps; we delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide will navigate from initial qualitative screening to quantitative potency determination and the differentiation of static versus cidal effects, providing a clear pathway for evaluating novel pyrazole candidates.

Part 1: Initial Screening: The Agar Well Diffusion Assay

The journey of antimicrobial assessment begins with a qualitative screening to efficiently identify candidates with potential activity. The agar well diffusion method is a widely used, cost-effective, and versatile technique for this initial phase.[7][8]

Scientific Principle

This assay operates on the principle of diffusion. The test compound, placed in a well cut into an agar medium previously inoculated with a test microorganism, diffuses outward, creating a concentration gradient. If the compound possesses antimicrobial activity, it will inhibit microbial growth in the area surrounding the well, resulting in a clear "zone of inhibition" (ZOI). The diameter of this zone provides a qualitative measure of the compound's potency and its ability to diffuse through the agar matrix.[7][9]

Experimental Protocol
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.[10]

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[9] The use of a standardized inoculum is critical for reproducibility.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[8][9]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or the back of a sterile pipette tip.[11]

  • Compound Application:

    • Prepare stock solutions of the pyrazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Aseptically dispense a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[7]

  • Controls:

    • Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin) to one well.

    • Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compounds to another well to ensure it has no intrinsic antimicrobial activity.[9]

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[10]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger ZOI generally indicates greater antimicrobial activity.

Data Presentation: Agar Well Diffusion Results
Compound IDConcentration (µg/mL)Test OrganismZone of Inhibition (mm)
Pyrazole-A1000S. aureus ATCC 2592318
Pyrazole-B1000S. aureus ATCC 259230
Ciprofloxacin10S. aureus ATCC 2592325
DMSO100%S. aureus ATCC 259230

Part 2: Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Following a positive initial screen, the next critical step is to quantify the potency of the active pyrazole derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12][13] This method is highly recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14]

Scientific Principle

This technique involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the presence or absence of visible growth (turbidity) in the wells is assessed to identify the MIC value.[12][15]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading prep_compound Prepare Pyrazole Stock (e.g., in DMSO) serial_dilute Perform 2-fold Serial Dilutions of Pyrazole Compound in MHB prep_compound->serial_dilute prep_media Prepare Sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare 0.5 McFarland Inoculum Suspension add_inoculum Inoculate Wells with Standardized Inoculum (Final Conc: ~5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) incubate Incubate Plate (35°C, 16-20 hours) add_inoculum->incubate read_mic Visually Inspect for Turbidity. MIC = Lowest Concentration with No Visible Growth incubate->read_mic MBC_Workflow cluster_mic Post-MIC Assay cluster_subculture Sub-culturing cluster_incubation Incubation & Reading mic_plate Completed MIC Plate with Determined MIC Value select_wells Select Clear Wells: MIC, MICx2, MICx4, etc. mic_plate->select_wells plate_aliquot Plate 10-100 µL Aliquot from Each Selected Well onto MHA Plates select_wells->plate_aliquot incubate Incubate MHA Plates (35°C, 18-24 hours) plate_aliquot->incubate count_colonies Count Viable Colonies (CFU) incubate->count_colonies determine_mbc MBC = Lowest Concentration with ≥99.9% Kill Rate count_colonies->determine_mbc

Caption: Workflow for determining MBC following an MIC assay.

Detailed Protocol
  • Selection of Wells: Following MIC determination, select the wells showing no visible growth (i.e., the well corresponding to the MIC and at least two more concentrated wells). [16]2. Sub-culturing: Mix the contents of each selected well. Aseptically transfer a fixed volume (e.g., 100 µL) from each of these clear wells and the positive growth control well onto separate, appropriately labeled MHA plates. [17]3. Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies (CFU) on each plate.

  • MBC Determination: The MBC is the lowest concentration of the pyrazole derivative that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration used in the MIC assay. [18]6. Interpretation: The relationship between MBC and MIC is informative. An MBC/MIC ratio of ≤ 4 is generally considered an indicator of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity. [12]

Data Presentation: MIC and MBC Results
Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus8162Bactericidal
Pyrazole-CE. coli16>128>8Bacteriostatic

Part 4: Special Considerations for Antifungal Activity

While the principles of susceptibility testing for fungi are similar to those for bacteria, key modifications are required to accommodate their different biology and growth requirements. [19]

  • Media: RPMI-1640 medium, buffered with MOPS to a pH of 7.0 and supplemented with 2% glucose, is the standard medium recommended by EUCAST for yeast and mold susceptibility testing. [20]* Inoculum Preparation: Fungal inocula are prepared from 24-hour (for yeasts like Candida albicans) or older cultures (for molds) and adjusted spectrophotometrically before further dilution to the final required concentration. [21][22]* Incubation: Incubation times are generally longer. For Candida species, results are typically read after 24 hours, but other yeasts and molds may require 48 to 96 hours. [23]* Endpoint Determination: For certain antifungal agents, particularly azoles, the endpoint is not complete inhibition of growth. Instead, the MIC is defined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. [23]

References

  • Minimum Bactericidal Concentration (MBC) . (n.d.). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Broth microdilution – Knowledge and References . (n.d.). Taylor & Francis. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria . (2025, August 20). Journal of Visualized Experiments. Retrieved from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services . (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test . (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination . (2013, November 15). Microbe Online. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test . (n.d.). Creative BioMart Microbe. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC) . (n.d.). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method . (n.d.). Hancock Lab. Retrieved from [Link]

  • Haney, E. F., & Hancock, R. E. W. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions . Frontiers in Chemistry. Retrieved from [Link]

  • Atanasov, A. G., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms . Molecules. Retrieved from [Link]

  • Vasilev, K., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . Microorganisms. Retrieved from [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . Pharmaceuticals. Retrieved from [Link]

  • Al-Waili, N., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products . Molecules. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion . (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • McDonnell, G., & Russell, A. D. (2002). Mechanisms of antimicrobial action of antiseptics and disinfectants: an increasingly important area of investigation . Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview . (2022, August 4). YouTube. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing . (n.d.). CLSI. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition . (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobials: Mechanism of action . (2021, April 3). YouTube. Retrieved from [Link]

  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review . (2025, March 23). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in . (2024, April 22). AKJournals. Retrieved from [Link]

  • Agar well diffusion assay . (2020, November 1). YouTube. Retrieved from [Link]

  • Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques . (2002, December 15). IOVS. Retrieved from [Link]

  • CLSI M100™ . (n.d.). CLSI. Retrieved from [Link]

  • Antifungal Testing and High-Throughput Screening of Compound Library against Geomyces destructans, the Etiologic Agent of Geomycosis (WNS) in Bats . (2011, March 2). PLOS ONE. Retrieved from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives . (2016, November 8). Dove Medical Press. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives . (2025, September 3). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians . (n.d.). Oxford Academic. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches . (n.d.). Clinical Microbiology Reviews. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode . (2023, March 10). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives . (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles . (n.d.). Scholars Research Library. Retrieved from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity . (2012, December 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, but its synthesis, particularly from unsymmetrical precursors, is often plagued by challenges in controlling regioselectivity. The formation of undesired regioisomers complicates purification, reduces yields, and can lead to products with vastly different biological activities or material properties.[1]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into diagnosing and solving common regioselectivity issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic planning and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in pyrazole synthesis.

Q1: What exactly are regioisomers in pyrazole synthesis, and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the context of the most common synthetic route—the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—two different products can be formed depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first.[1][2]

Controlling this outcome is paramount because different regioisomers can have dramatically different pharmacological profiles, toxicities, and physical properties.[1] For therapeutic and commercial applications, obtaining a single, well-characterized regioisomer is almost always a regulatory and efficacy requirement.

Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is not random; it is a competition between two reaction pathways. The winner is determined by a combination of factors that influence the relative reactivity of the two carbonyl carbons and the two hydrazine nitrogens.[2][3]

Key Influencing Factors:

  • Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine will sterically disfavor attack at the adjacent carbonyl carbon. The reaction will preferentially occur at the less hindered site.[1]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of a carbonyl carbon, making it a more attractive site for nucleophilic attack. Conversely, electron-donating groups decrease it.[1][4]

  • Reaction pH: The acidity or basicity of the medium is a powerful tool. Under acidic conditions, the more basic nitrogen of a substituted hydrazine (e.g., the NH₂ of methylhydrazine) can be protonated, reducing its nucleophilicity and favoring attack by the less basic, substituted nitrogen.[1][5]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6][7]

Q3: My reaction produced a mixture. How can I determine the isomeric ratio?

A3: The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture. Protons on or near the substituents will have slightly different chemical shifts in each regioisomer. By integrating the signals corresponding to a specific proton (e.g., a methyl group) in each isomer, you can calculate the relative ratio. For more complex spectra or overlapping signals, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to determine the ratio of the products.[8]

Q4: Are there alternative synthetic methods that offer inherently better regioselectivity?

A4: Yes. When the Knorr condensation fails to provide the desired selectivity, it is often more efficient to change the synthetic strategy rather than exhaustively optimizing the existing one.

  • 1,3-Dipolar Cycloadditions: These reactions, often involving a diazo compound and an alkyne, build the pyrazole ring through a different mechanism that can offer excellent or complete regioselectivity.[2][5]

  • Using Dicarbonyl Surrogates: Instead of a 1,3-diketone, using substrates like β-enaminones or α,β-unsaturated ketones introduces a pre-defined difference in reactivity between the electrophilic centers, effectively forcing the reaction down a single pathway.[5][9]

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to complex pyrazoles and are often designed to avoid the ambiguity of symmetrical precursors.[5][10]

Troubleshooting Guides: From Problem to Solution

This section provides in-depth solutions to specific experimental challenges.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a classic problem that arises when the steric and electronic properties of the substituents on your unsymmetrical 1,3-dicarbonyl are too similar for the reaction to differentiate between the two carbonyl groups.

start Problem: ~1:1 Isomer Ratio step1 Modify Solvent System (Simplest First Step) start->step1 Try This First step2 Adjust Reaction pH step1->step2 If selectivity is still poor step3 Introduce a Catalyst step2->step3 For further optimization step4 Employ Microwave Irradiation step3->step4 Alternative energy source

Caption: A logical workflow for tackling poor regioselectivity.

  • Modify the Solvent System (Highest Impact): This is often the easiest and most effective first step. Switch from standard protic solvents (e.g., ethanol, methanol) to fluorinated alcohols.[6] These solvents, through mechanisms like specific hydrogen bonding, can stabilize one transition state over the other, dramatically shifting the isomeric ratio.[7]

    • Action: Rerun the reaction in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). See Protocol 1 for a detailed methodology.

  • Adjust Reaction pH: Control the nucleophilicity of the hydrazine.

    • Acidic Conditions: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid. This will preferentially protonate the more basic nitrogen atom of a substituted hydrazine, potentially forcing the reaction to initiate with the other nitrogen.[5][11]

    • Basic Conditions: Using a base can favor the attack of the more nucleophilic nitrogen atom.

  • Introduce a Catalyst: Lewis acid catalysts (e.g., Yb(PFO)₃, SmCl₃) can coordinate to the dicarbonyl compound, potentially activating one carbonyl group more than the other and influencing the regiochemical outcome.[5]

  • Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times and, in some cases, improved selectivity.[5] The selective heating of polar intermediates may favor the kinetic pathway to a single regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric properties of your substrates strongly favor the formation of the wrong product under standard conditions. Here, simple optimization may not be enough, and a change in strategy is often required.

sub Unsymmetrical 1,3-Dicarbonyl + R-NHNH2 pathA Attack at C1 (e.g., less hindered) sub->pathA Pathway A pathB Attack at C2 (e.g., more electrophilic) sub->pathB Pathway B prodA Regioisomer A pathA->prodA Cyclization & Dehydration prodB Regioisomer B pathB->prodB Cyclization & Dehydration

Caption: The two competing pathways in Knorr pyrazole synthesis.

  • Utilize a Dicarbonyl Surrogate: This is a robust solution that builds regiocontrol into the substrate itself. Instead of a 1,3-diketone, use a precursor where the two electrophilic sites have vastly different reactivity, such as a β-enaminone.[5] This effectively blocks one pathway, forcing the reaction to proceed with high regioselectivity.

  • Change the Order of Bond Formation: Switch to a synthetic route that does not rely on the Knorr condensation. A 1,3-dipolar cycloaddition between an alkyne and a diazo compound, for example, forms the ring with regioselectivity governed by the well-understood electronic properties (HOMO-LUMO interactions) of the reactants.[12][13]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Separating pyrazole regioisomers can be challenging due to their similar physical properties, particularly polarity.[14] However, with careful technique, it is usually achievable.

  • Flash Column Chromatography: This is the most common method for separation on a preparative scale.[14][15]

    • Optimize the Mobile Phase: The key to success is finding a solvent system that provides good separation on a TLC plate (ΔRf > 0.1). Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. If separation is still poor, try adding small amounts of dichloromethane or switching to a different solvent system entirely (e.g., Toluene/Acetone).

    • Use Dry Loading: Adsorbing your crude mixture onto a small amount of silica gel and loading it as a dry powder onto the top of the column often results in sharper bands and better separation compared to loading in solution.[14]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining samples of very high purity, HPLC is the method of choice. Both normal-phase and reverse-phase (C18) methods can be effective.[14][16]

Issue 4: I have separated my isomers, but how do I know which is which?

Unambiguous structural assignment is critical. While ¹H and ¹³C NMR can suggest the structures, 2D NMR experiments provide definitive proof.[17][18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For a substituted pyrazole, a NOESY experiment can reveal a correlation between the proton on the hydrazine substituent (e.g., N-CH₃) and the proton on the adjacent C5 position of the pyrazole ring. This spatial proximity is only possible in one of the two regioisomers.[15][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. You can look for a correlation between the protons of the N-substituent and the carbons of the pyrazole ring (C3 and C5). The specific correlations observed will definitively identify the regioisomer.[19]

Validated Protocols

Protocol 1: Improving Regioselectivity with a Fluorinated Alcohol Solvent

This protocol details a general method for the synthesis of N-methylpyrazoles from an unsymmetrical 1,3-diketone and methylhydrazine using HFIP to maximize regioselectivity.[5][6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

  • Purify the major isomer by flash column chromatography on silica gel.

The following table summarizes typical results from the literature, demonstrating the dramatic effect of fluorinated solvents.[6][7]

1,3-Dicarbonyl Substrate (R¹)SolventTemp (°C)Isomer Ratio (A:B)Reference
CF₃EtOHRT~1:1[6][7]
CF₃ TFE RT 85:15 [6][7]
CF₃ HFIP RT 97:3 [6][7]
PhEtOHReflux50:50[6][7]
Ph HFIP RT >99:1 [6][7]

Isomer A corresponds to attack at the carbonyl adjacent to R¹.

Protocol 2: Separation of Regioisomers by Flash Chromatography

This protocol provides a general workflow for separating a mixture of pyrazole regioisomers.[14]

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (standard grade, 230-400 mesh)

  • Appropriate mobile phase (e.g., Hexane/Ethyl Acetate gradient), determined by TLC analysis

  • Glass column, collection tubes

Procedure:

  • TLC Optimization: First, find a solvent system that gives a clear separation of the two isomer spots on a TLC plate. Aim for Rf values between 0.2 and 0.5 and the largest possible difference in Rf (ΔRf).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading (Dry Method): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture identified in step 1. You can run an isocratic elution (single solvent mixture) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025).
  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • UAB Divulga. (N.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01142F.
  • Thompson, D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • BenchChem. (2025).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Martins, A. P., et al. (2022).
  • Slideshare. (N.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Cilibrizzi, A., et al. (2022).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • ResearchGate. (N.d.).

Sources

Technical Guide: Minimizing Side Reactions in Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzylamine motifs are ubiquitous in API synthesis (e.g., respiratory drugs, anti-hypertensives). However, their synthesis is frequently plagued by chemoselectivity issues. Whether you are employing reductive amination , nitrile hydrogenation , or nucleophilic substitution , the formation of secondary/tertiary amines and oxygenated byproducts is a thermodynamic inevitability unless kinetically controlled.

This guide moves beyond basic textbook recipes to address the causality of these side reactions and provides self-validating protocols to suppress them.

Module 1: Reductive Amination (Benzaldehyde + Amine)

The Industry Standard Route

This is the most versatile route but suffers from two main competitors: Direct Reduction (forming benzyl alcohol) and Over-Alkylation (forming secondary/tertiary amines).

Troubleshooting Guide

Q: Why is my product contaminated with significant amounts of Benzyl Alcohol?

  • The Cause: You are likely using a non-selective reducing agent (e.g., Sodium Borohydride,

    
    ) or adding the reductant before the imine equilibrium is established. 
    
    
    
    reduces aldehydes faster than imines at neutral pH.
  • The Fix:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB,

      
      ). It is less basic and sterically bulky, making it highly selective for imines over aldehydes [1].
      
    • Stepwise Protocol: Allow the aldehyde and amine to stir with a drying agent (

      
       or Molecular Sieves) for 2 hours before adding the reducing agent. This shifts the equilibrium toward the imine (
      
      
      
      ) and consumes water, preventing hydrolysis.

Q: I am aiming for a primary benzylamine, but I keep generating the symmetrical secondary amine (Dibenzylamine).

  • The Cause: This is "Competitive Reductive Amination." As soon as your primary amine product is formed, it competes with the ammonia source to react with the remaining benzaldehyde. Since the benzylamine product is often more nucleophilic than ammonia, it scavenges the aldehyde to form a secondary imine, which is then reduced.

  • The Fix:

    • High Ammonia Excess: You cannot use stoichiometric amounts. Use a 10–20 equivalents excess of ammonium acetate or ammonia in methanol.

    • Dilution: High concentration favors bimolecular side reactions (dimerization).

    • Switch Strategy: If the dimer persists, switch to the Abdel-Magid Protocol (see below) or use a "masked" ammonia source like Hexamethyldisilazane (HMDS).

Mechanism & Control Logic (Visualization)

The following diagram illustrates the critical branching points where side reactions occur.

ReductiveAmination Aldehyde Benzaldehyde (Starting Material) Imine Imine Intermediate (Target Path) Aldehyde->Imine + NH3 / Amine (-H2O) Alcohol Benzyl Alcohol (Impurity A) Aldehyde->Alcohol Direct Reduction (Avoid with STAB) Amine1 Primary Benzylamine (Target Product) Imine->Amine1 Reduction Imine2 Secondary Imine Amine1->Imine2 + Aldehyde (Competitive Attack) Amine2 Dibenzylamine (Impurity B) Imine2->Amine2 Reduction

Caption: Figure 1. Competitive pathways in reductive amination. Red paths indicate impurity formation driven by poor reagent selection or stoichiometry.

Module 2: Nitrile Hydrogenation (Benzonitrile Benzylamine)

The High-Throughput Route

Catalytic hydrogenation is clean but notoriously prone to "poisoning" by its own intermediates, leading to secondary amine dimers.

Troubleshooting Guide

Q: I am seeing high levels of dimer (Dibenzylamine) during Raney-Ni hydrogenation.

  • The Cause: The "Condensation Loop." The reduction of nitrile to amine proceeds via a primary imine. The newly formed primary amine attacks this intermediate imine to form a gem-diamine, which collapses to a secondary imine and is reduced to the dimer [2].

  • The Fix:

    • Ammonia Suppression: Perform the reaction in ammonia-saturated methanol (

      
       in MeOH). The excess ammonia shifts the equilibrium away from the gem-diamine and back toward the primary imine.
      
    • Acidic Trapping: Add 2–3 equivalents of Acetic Acid or HCl. This protonates the primary amine product immediately upon formation (

      
      ), rendering it non-nucleophilic so it cannot attack the imine intermediate.
      

Q: My reaction stalls (incomplete conversion).

  • The Cause: Catalyst poisoning. Amines bind strongly to metal surfaces (Pd, Pt, Ni).

  • The Fix: Increase catalyst loading or use a support that is less acidic. Alternatively, use Raney Cobalt , which is often more selective for primary amines than Raney Nickel, though slower.

Mechanism: The Condensation Loop

NitrileReduction Nitrile Benzonitrile Imine1 Primary Imine (Intermediate) Nitrile->Imine1 + H2 Amine1 Primary Amine (Target) Imine1->Amine1 + H2 GemDiamine Gem-Diamine (Transient) Imine1->GemDiamine + Amine1 (Coupling) Amine1->Amine1 Add Acid/NH3 to Block Coupling Amine2 Secondary Amine (Dimer Impurity) GemDiamine->Amine2 - NH3, + H2

Caption: Figure 2. The mechanism of secondary amine formation during nitrile hydrogenation. Blocking the coupling step is critical for high purity.

Module 3: Nucleophilic Substitution (Benzyl Halide + )

The "Avoid if Possible" Route

Direct alkylation of ammonia with benzyl chloride is rarely recommended for high-purity applications due to uncontrollable poly-alkylation (


 salt).

Q: I must use Benzyl Chloride. How do I stop at the primary amine?

  • The Fix: You cannot rely on stoichiometry alone.

    • Method A (Delépine Reaction): React benzyl halide with Hexamethylenetetramine (Hexamine) to form a quaternary salt, then hydrolyze with acid. This strictly prevents over-alkylation.

    • Method B (Gabriel Synthesis): Use Potassium Phthalimide as the nucleophile. The steric bulk and electronics prevent a second alkylation. Hydrazinolysis releases the pure primary amine.

Summary of Impurity Profiles & Solutions

Synthesis RouteMajor ImpurityRoot CausePrimary Solution
Reductive Amination Benzyl AlcoholDirect reduction of C=OUse STAB ; Pre-form imine.
Reductive Amination Dibenzylamine (

)
Product attacks AldehydeExcess Amine ; Stepwise addition.
Nitrile Hydrogenation Dibenzylamine (

)
Product attacks ImineAdd

or Acid to solvent.
Alkyl Halide Sub. Poly-alkylated aminesProduct is more nucleophilicUse Gabriel Synthesis or Delépine .

Validated Protocol: Selective Reductive Amination

The "Abdel-Magid" Method for Secondary Benzylamines

This protocol minimizes alcohol formation and over-alkylation using Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Amine (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv) - Optional, accelerates imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Mixing: In a clean, dry flask under Nitrogen, dissolve Benzaldehyde and the Amine in DCE (0.2 M concentration).

  • Imine Formation (Critical): Add Acetic Acid.[1][2] Stir for 30 minutes at room temperature. Note: If the amine is an HCl salt, add 1 equiv of TEA.

  • Reduction: Add STAB in one portion. The reaction may be slightly exothermic.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/HPLC. Look for the disappearance of the imine intermediate.[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Why this works: STAB is electronically tuned to reduce the iminium ion (formed from aldehyde + amine) much faster than the neutral aldehyde, ensuring chemoselectivity [3].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures.[2][5] The Journal of Organic Chemistry.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on nitrile reduction mechanisms).
  • Tripathi, R. P. , et al. (2000). Selective synthesis of secondary amines: A review. Journal of Scientific & Industrial Research.

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of pyrazole compounds in biological assays. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their often planar and rigid structures can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data in biological assays.[2]

This resource is designed to provide you with the expert insights and practical protocols needed to overcome these challenges, ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole compounds poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of many pyrazole derivatives stems from a combination of their physicochemical properties:

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring can facilitate strong intermolecular interactions in the solid state, such as pi-pi stacking and hydrogen bonding.[2][3] This high crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and dissolve the compound.[3]

  • Hydrophobicity (High LogP): Many pyrazole compounds are designed to interact with hydrophobic binding pockets of target proteins, and thus possess lipophilic ("grease-ball") characteristics.[4] This inherent hydrophobicity makes them less amenable to dissolving in polar, aqueous environments like cell culture media or phosphate-buffered saline (PBS).

  • Molecular Weight: As the molecular weight of a compound increases, it generally becomes more difficult to solvate, contributing to lower solubility.[3]

  • Ionization State (pKa): Pyrazoles are weakly basic.[5] The pH of your biological buffer will determine the ionization state of your compound. If the pH of the buffer is significantly different from the pKa of the pyrazole, the compound will exist predominantly in its neutral, often less soluble, form.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting precipitation issues.[6]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, crystalline material.[6][7] This measurement is typically performed over a longer incubation period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting this stock solution into the aqueous buffer.[7][8] The kinetic solubility is the concentration at which the compound precipitates out of this supersaturated solution.[6][7] This is often a higher value than the thermodynamic solubility because the compound may initially remain in a supersaturated state before crashing out.[9]

For most in vitro biological assays, kinetic solubility is the more relevant parameter .[10] Your experimental protocol typically involves adding a small volume of a concentrated DMSO stock to a large volume of aqueous buffer, which is a direct reflection of how kinetic solubility is measured.[8] If your final assay concentration exceeds the kinetic solubility limit, you will likely observe compound precipitation.

Q3: What are the primary strategies to improve the solubility of my pyrazole compound for an assay?

A3: There are several effective strategies, which can be broadly categorized into physical and chemical modification approaches. For immediate use in assays, formulation-based strategies are most common:

  • Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of nonpolar compounds.[11]

  • pH Adjustment: For ionizable pyrazoles, modifying the pH of the buffer can increase the proportion of the more soluble, ionized form of the compound.[12][13]

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming a more water-soluble inclusion complex.[14][15][16][17][18]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19]

  • Particle Size Reduction: While more common for in vivo formulations, creating nanoparticles or micronized powders increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][13][20][21]

Troubleshooting Guides

Problem 1: My pyrazole compound precipitates immediately after I add the DMSO stock to my cell culture medium.

This is a classic case of "solvent shock," where the rapid change from a highly organic environment (100% DMSO) to an aqueous one causes the compound to crash out of solution.[22]

A Precipitation Observed Immediately Upon Dilution B Is the final DMSO concentration >0.5%? A->B C Reduce DMSO to <0.5%. Prepare a lower concentration stock solution if necessary. B->C Yes D Is the final compound concentration too high? B->D No C->D E Determine Kinetic Solubility Limit. Test a lower final concentration. D->E Yes F Employ Formulation Strategies D->F No J Solution Clear? Run vehicle controls. E->J G Add a co-solvent (e.g., PEG 400) to the assay buffer. F->G H Use Cyclodextrins (e.g., HP-β-CD) in buffer. F->H I Add a non-ionic surfactant (e.g., Tween® 80) to buffer. F->I G->J H->J I->J K Proceed with Assay J->K Yes L Re-evaluate compound or consider structural modification. J->L No

Caption: Troubleshooting workflow for immediate compound precipitation.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues.[23] Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay. If necessary, prepare a more dilute stock solution to achieve this.[23]

  • Modify the Dilution Technique:

    • Pre-warm your aqueous buffer to the assay temperature (e.g., 37°C).

    • Add the DMSO stock solution dropwise to the vortexing or stirring buffer. This gradual addition helps to avoid localized high concentrations of the compound.

  • Perform a Kinetic Solubility Test: Before running your full experiment, determine the maximum soluble concentration of your compound in your specific assay medium.

    • Prepare a series of dilutions of your compound in the assay medium.

    • Incubate for a relevant period (e.g., 2 hours at 37°C).

    • Visually inspect for precipitation or use nephelometry for a quantitative measurement.[8] The highest concentration that remains clear is your working maximum.[22]

Problem 2: My compound appears soluble initially, but I see precipitate in my assay wells after several hours of incubation.

This delayed precipitation can occur due to several factors, including compound instability, interactions with media components, or a slow transition from a metastable (supersaturated) state to a less soluble, more stable crystalline form.[6]

  • Evaluate Compound Stability: The compound may be degrading over time into less soluble byproducts. This can be assessed by incubating the compound in the assay buffer, collecting samples at different time points, and analyzing them by HPLC.

  • Check for Media Interactions:

    • Serum Proteins: If you are using a serum-containing medium, your compound may be binding to proteins like albumin and precipitating.[22] Try reducing the serum concentration or using a serum-free medium if your cell line allows.

    • Salts: Certain salts in the media can cause "salting out," where the solubility of the compound is reduced.[24][25] This is particularly relevant for concentrated media stocks.

  • pH Shift: Cell metabolism can cause the pH of the culture medium to decrease over time.[22] For a basic pyrazole, a drop in pH could potentially improve solubility, but for acidic pyrazoles, it could cause precipitation. Monitor the pH of your media during the assay.

Problem 3: I have tried using co-solvents, but my compound is still not soluble enough, or the co-solvent is affecting my cells.

While co-solvents are a useful first-line approach, they are not always sufficient, and many can exhibit cytotoxicity at higher concentrations.[26][27][28]

Cyclodextrins are an excellent alternative when co-solvents fail or cause toxicity.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[17]

Parameter Co-Solvents (e.g., DMSO, PEG 400) Cyclodextrins (e.g., HP-β-CD)
Mechanism Alters the polarity of the bulk solvent.[11]Encapsulates the hydrophobic drug molecule in a "host-guest" complex.[14][15]
Typical Starting Conc. DMSO: <0.5%, PEG 400: 1-5%1-10 mM (in the final assay buffer)
Potential Issues Cytotoxicity, direct effects on enzyme activity.[28]Can extract cholesterol from cell membranes at high concentrations.[29]
Best For Moderately hydrophobic compounds.Highly lipophilic ("grease-ball") compounds.[4]
  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to a desired concentration (e.g., 10 mM). Gentle warming and stirring may be required.

  • Add the Compound: Add your pyrazole compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.

  • Validate: Always run a "vehicle control" with just the cyclodextrin solution to ensure that the cyclodextrin itself does not affect your assay readout.

Caption: Pyrazole aggregation vs. cyclodextrin encapsulation.

By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges posed by pyrazole compounds, leading to more accurate and reliable data in your biological assays.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Academia.edu. (n.d.).
  • Benchchem. (2025).
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Pharma Excipients. (2025).
  • Ovid. (2025).
  • CORE. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Raytor. (2026).
  • Benchchem. (n.d.).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • MDPI. (2021).
  • ResearchGate. (2022).
  • (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2018).
  • PMC. (2024).
  • MDPI. (2021).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • (n.d.).
  • PMC. (2021).
  • MilliporeSigma. (n.d.).
  • PMC. (2019).
  • WuXi AppTec DMPK. (2024).
  • Benchchem. (2025).
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • MDPI. (2018).
  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.
  • MDPI. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • (2021). Cell Based Assays in Drug Development: Comprehensive Overview.

Sources

Technical Support Center: Scaling Up the Production of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the scalable synthesis of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine, a compound of significant interest in pharmaceutical research. Here, we address common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure the efficiency, safety, and reproducibility of your production process.

I. Synthesis Overview & Key Challenges

The synthesis of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine typically involves a multi-step process. A common route is the reductive amination between 4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde and a suitable amine source. While straightforward on a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.[1][2] These include managing exothermic reactions, ensuring efficient mixing, preventing side-product formation, and developing robust purification methods.[2]

Visualizing the Core Synthesis Workflow

The following diagram outlines a typical synthetic approach.

cluster_0 Starting Materials cluster_1 Reaction & Work-Up cluster_2 Purification & Final Product A 4-Methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde D Reductive Amination A->D B Amine Source (e.g., Ammonia) B->D C Reducing Agent (e.g., NaBH4, Catalytic Hydrogenation) C->D E Quenching & Extraction D->E F Purification (e.g., Crystallization, Chromatography) E->F G 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine F->G A Low Yield Observed B Check Reaction Monitoring Data (TLC/GC/HPLC) A->B C Incomplete Conversion of Starting Materials? B->C Yes D Presence of Benzyl Alcohol Byproduct? B->D No E Increase Reaction Time or Temperature C->E F Optimize Catalyst Loading C->F G Ensure Complete Imine Formation Before Reduction D->G Yes H Prolong Stirring Time for Imine Formation G->H

Sources

Technical Support Center: Degradation Pathways of Benzylamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the degradation pathways of benzylamine-containing compounds. It offers troubleshooting advice and frequently asked questions to navigate the complexities of stability studies and impurity profiling.

Introduction: The Susceptibility of the Benzylamine Moiety

The benzylamine moiety, a benzyl group attached to an amine, is a common structural feature in many active pharmaceutical ingredients (APIs) and industrial chemicals.[1][2][3] While versatile, this functional group is susceptible to various degradation pathways, primarily driven by oxidation, hydrolysis, and photolysis.[4] Understanding these degradation mechanisms is critical for ensuring the stability, efficacy, and safety of drug products.[5] This technical support center will delve into the common degradation pathways, provide practical guidance for identifying degradation products, and offer troubleshooting strategies for stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzylamine-containing compounds?

A1: Benzylamine-containing compounds are primarily susceptible to three main degradation pathways:

  • Oxidative Degradation: This is often the most significant pathway. The benzylic carbon is prone to oxidation, which can lead to the formation of imines, which can be further hydrolyzed to benzaldehydes and the corresponding amine.[6] Subsequent oxidation can yield benzoic acid derivatives.[7] The presence of atmospheric oxygen, trace metals, or oxidizing agents can accelerate this process.[8]

  • Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides, certain substituted benzylamines can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[9][10] This can lead to the cleavage of the benzyl-nitrogen bond.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of bonds within the benzylamine moiety, leading to a complex mixture of degradation products.[11] The specific products formed depend on the wavelength of light and the presence of photosensitizers.

Q2: What are the common degradation products I should expect to see?

A2: Based on the primary degradation pathways, the most common degradation products include:

  • Imines: Formed from the initial oxidation of the benzylamine.[12]

  • Benzaldehydes: Resulting from the hydrolysis of the intermediate imine.[1][7]

  • Benzoic Acids: Formed from the further oxidation of benzaldehydes.[7]

  • Ammonia or smaller amines: Released during the hydrolysis of imines.[13]

  • N-oxides: Can be formed through direct oxidation of the nitrogen atom.

Q3: My HPLC chromatogram of a "pure" benzylamine standard shows two peaks. Is this normal?

A3: This is a surprisingly common observation. While it could indicate an impure standard, it's often due to on-column degradation or the presence of a stable carbamate salt. Benzylamines are known to readily absorb carbon dioxide from the air to form a stable carbamate salt, which can appear as a separate peak in HPLC.[14] To confirm this, you can try preparing your sample in a degassed mobile phase or under an inert atmosphere and injecting it immediately.

Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during the forced degradation and stability testing of benzylamine-containing compounds.[4][15]

Problem Potential Cause Troubleshooting Steps & Rationale
High variability in oxidative degradation results. Inconsistent levels of dissolved oxygen or trace metal contamination in solvents.1. Use freshly prepared, high-purity solvents: This minimizes the presence of metal ions that can catalyze oxidation. 2. Spurge solvents with an inert gas (e.g., nitrogen or argon): This removes dissolved oxygen, a key reactant in oxidative degradation. 3. Consider using a chelating agent (e.g., EDTA) in your sample preparation: This will sequester any trace metal ions that could be catalyzing the oxidation.
No degradation observed under acidic or basic hydrolysis conditions. The benzylamine moiety is relatively stable to hydrolysis. More forcing conditions may be required.1. Increase the temperature: Perform the hydrolysis at elevated temperatures (e.g., 60-80°C) to accelerate the reaction rate.[16] 2. Increase the concentration of the acid or base: Use higher concentrations of HCl or NaOH (e.g., 1N or higher) to drive the reaction. 3. Extend the incubation time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).
Multiple, unidentified peaks in the photostability study. Photodegradation often leads to a complex mixture of products.1. Employ a photostability chamber with controlled light exposure (ICH Q1B): This ensures reproducible results.[16] 2. Use a lower concentration of the drug substance: This can sometimes simplify the degradation profile. 3. Utilize a hyphenated technique like LC-MS/MS: This will provide mass information for each peak, aiding in the identification of the degradation products.[7]
Peak tailing or poor peak shape for the parent compound and degradants. Benzylamines are basic and can interact with acidic silanol groups on the HPLC column packing material.1. Use a base-deactivated column: These columns have end-capped silanol groups to minimize secondary interactions. 2. Add a competing base to the mobile phase: A small amount of an amine modifier (e.g., triethylamine) can improve peak shape. 3. Adjust the mobile phase pH: Operating at a lower pH will protonate the benzylamine, which can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies on a benzylamine-containing drug substance, in line with ICH guidelines.[4][15]

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.[16]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[16]

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[16]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[2]

Protocol 2: HPLC Method for Benzylamine and its Degradants

Objective: To develop a robust HPLC method for the separation and quantification of a benzylamine-containing compound and its potential degradation products.

Methodology:

  • Column: A C18, base-deactivated column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where both the parent and expected degradants absorb (e.g., 254 nm). Mass spectrometric detection for peak identification.[2]

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of benzylamine.

G cluster_oxidation Oxidative Degradation Benzylamine Benzylamine Imine Imine Benzylamine->Imine Oxidation Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation

Caption: Oxidative degradation pathway of benzylamine.

G cluster_hydrolysis Hydrolytic Degradation Substituted_Benzylamine Substituted Benzylamine Benzyl_Alcohol Benzyl Alcohol Substituted_Benzylamine->Benzyl_Alcohol H2O, H+ or OH- Amine Amine Substituted_Benzylamine->Amine H2O, H+ or OH-

Caption: Hydrolytic degradation pathway of benzylamine.

G cluster_photolysis Photodegradation Benzylamine_hv Benzylamine Radical_Intermediates Radical Intermediates Benzylamine_hv->Radical_Intermediates hν (Light) Complex_Mixture Complex Mixture of Products Radical_Intermediates->Complex_Mixture

Caption: Photodegradation pathway of benzylamine.

References

  • Shukla, R., et al. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415. Available at: [Link]

  • Rawat, K. S., & Rawat, M. S. M. (1989). Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections. Available at: [Link]

  • Request PDF. (n.d.). Degradation of benzylamines during chlorination and chloramination. Available at: [Link]

  • ACG Publications. (2013). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. Available at: [Link]

  • ACS Publications. (2022). Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the benzylamine oxidation catalyzed by 7. Available at: [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature.... Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Available at: [Link]

  • OSTI. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available at: [Link]

  • Long, H., & Pivovar, B. S. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters, 4(1), F13-F16. Available at: [Link]

  • Králová, S., et al. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(2), 317-323. Available at: [Link]

  • Oxford Academic. (2024). Sulfur atom effect on the photochemical release of benzylamine from caged amines. Chemistry Letters. Available at: [Link]

  • MDPI. (2023). Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Available at: [Link]

  • De Gruyter. (2010). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Available at: [Link]

  • A&A Pharmachem. (2024). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available at: [Link]

  • ResearchGate. (n.d.). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Available at: [Link]

  • PMC. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Available at: [Link]

  • PMC. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Available at: [Link]

  • Quora. (2017). How to convert benzamide to benzyl amine. Available at: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • RSC Publishing. (2010). Porphycene-mediated photooxidation of benzylamines by visible light. Photochemical & Photobiological Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN109694332A - A kind of method of benzyl amine derivative alkenyl.
  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • PMC. (n.d.). Efficient photocatalytic hydrogen peroxide generation coupled with selective benzylamine oxidation over defective ZrS3 nanobelts. Available at: [Link]

  • PMC. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzylamine – Knowledge and References. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

Sources

Validation & Comparative

Beyond Binding: A Comparative Guide to Biological Target Validation Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the drug discovery pipeline, "target validation" is the single most critical checkpoint between a chemical hit and a clinical candidate. A compound may bind a protein in a test tube (biochemical affinity), but if it does not engage the target in a live cell (cellular engagement) or if the target itself does not drive the disease phenotype (biological relevance), the program will fail.

This guide moves beyond simple binding assays to compare the three pillars of modern target validation: Biophysical Kinetics , Cellular Engagement (CETSA) , and Genetic Causality (CRISPR/Rescue) . We prioritize methods that offer "self-validating" loops—experimental designs that inherently rule out false positives.

Part 1: The Biophysical Checkpoint (In Vitro)

Objective: Confirming direct physical interaction and measuring kinetics.

Before moving to complex cellular systems, one must quantify the interaction between the purified protein and the ligand. The two dominant label-free technologies are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) .[1][2]

Comparative Analysis: SPR vs. BLI
FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Mechanism Measures refractive index change via evanescent waves on a gold surface.Measures optical interference shift at the tip of a fiber optic sensor.[3]
Fluidics Microfluidic flow (continuous).[1]"Dip-and-Read" (open well, no fluidics).
Sensitivity High (Can detect small molecules <100 Da).Moderate (Struggles with very small molecules without enhancement).
Sample Tolerance Low. Requires highly purified samples; prone to clogging.High . Can measure interactions in crude lysates/plasma.
Kinetics Gold standard for

/

rates.
Good for

, but fast kinetics can be limited by mixing artifacts.
Throughput Moderate (2-4 channels typically).High (Octet systems can run 96/384 wells in parallel).

Expert Insight: Use SPR for fragment-based screening or when precise residence time (dissociation rate) is critical for efficacy. Use BLI for quick "yes/no" binding checks of antibodies or when working with viscous, crude samples that would clog SPR microfluidics.

Part 2: The Cellular Standard – Cellular Thermal Shift Assay (CETSA)

Objective: Proving target engagement in the live physiological environment.

Binding in a buffer is not binding in a cell. The Cellular Thermal Shift Assay (CETSA) has revolutionized target validation by allowing researchers to monitor drug-target engagement in live cells without requiring radiolabels or artificial tags.

The Mechanism

CETSA relies on the thermodynamic principle of ligand-induced stabilization . When a drug binds its protein target, it increases the energy required to unfold (denature) that protein. By heating cells to various temperatures, we can observe that the drug-bound protein remains soluble at higher temperatures compared to the unbound protein.

Visualization: The CETSA Workflow

The following diagram illustrates the logical flow of a CETSA experiment, distinguishing between the "treated" and "control" arms.

CETSA_Workflow cluster_heat The Heat Challenge Start Live Cells Treat Compound Treatment (Incubation) Start->Treat Control Vehicle Control (DMSO) Start->Control Heat Aliquot & Heat Shock (40°C - 70°C Gradient) Treat->Heat Control->Heat Lysis Cell Lysis (Mild Detergent) Heat->Lysis Spin Centrifugation (20,000 x g) Lysis->Spin Separation Separation Spin->Separation Aggregated Pellet (Denatured Protein) Separation->Aggregated Discard Soluble Supernatant (Folded/Stabilized Protein) Separation->Soluble Keep Detection Detection (Western Blot or Mass Spec) Soluble->Detection

Figure 1: The CETSA workflow.[4] Ligand binding stabilizes the target, keeping it in the soluble fraction after heat shock.

Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol validates the affinity of the compound in live cells.

  • Cell Preparation: Seed cells (e.g., HEK293, HeLa) to reach 70-80% confluence.

  • Treatment: Treat cells with a concentration series of the novel compound (e.g., 10 nM to 100 µM) for 1 hour at 37°C. Include a DMSO-only control.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Divide samples into PCR tubes. Heat all tubes to the

    
     (Aggregation Temperature)  of the target protein for 3 minutes.
    
    • Note:

      
       is determined previously by a melting curve experiment; it is the temperature where ~50-70% of the protein is denatured in the control sample.
      
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, protease inhibitors). Incubate for 20 mins with occasional vortexing.

    • Critical: Do not use strong detergents (SDS) yet; they will solubilize the aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot.

  • Result: A band that increases in intensity as drug concentration increases indicates target engagement (thermal stabilization).

Part 3: The Genetic Definitive – CRISPR vs. RNAi

Objective: Proving the biological phenotype is driven by the target.

Demonstrating that a compound kills cancer cells is insufficient. You must prove it kills them because it inhibits Target X. Genetic manipulation provides this causality.

Comparative Analysis: CRISPR/Cas9 vs. RNAi[5][6]
FeatureCRISPR/Cas9 (Knockout)RNAi (Knockdown)
Level of Action DNA (Genomic deletion/insertion).[5][6]mRNA (Transcript degradation).
Duration Permanent.[5][7]Transient.
Completeness Total ablation (Null phenotype).Partial (Hypomorphic phenotype).
Specificity High (with optimized guides).Low (High risk of "seed sequence" off-target effects).
Best Use Case Definitive target validation; "Rescue" experiments.Simulating drug dosing (partial inhibition); Essential genes.
The "Gold Standard" Protocol: The CRISPR Rescue

The ultimate proof of target validity is the Rescue Experiment . This protocol proves that the compound's toxicity is specifically due to the inhibition of the target.

The Logic:

  • Wild Type (WT) Cells: Compound kills cells.

  • Knockout (KO) Cells: Target is removed.

    • Scenario A: Cells die (Target is essential).

    • Scenario B: Cells live, but are insensitive to the compound (Proves on-target efficacy).

  • Rescue (The Clincher): Re-introduce the target into KO cells.

    • Variant 1 (WT Target): Sensitivity to compound returns.

    • Variant 2 (Drug-Resistant Mutant): Cells express the target but are resistant to the compound. This confirms the compound acts specifically at the binding site.

Protocol Steps:

  • Generate KO: Use CRISPR/Cas9 to generate a clonal KO line of the target. Validate via Western Blot (absence of protein).

  • Vector Design: Create a plasmid encoding the target protein with silent mutations in the gRNA binding site (to prevent Cas9 from cutting the new plasmid) AND a specific point mutation known to block drug binding (e.g., steric clash in the active site).

  • Transfection: Stably transfect the KO line with this "Rescue Vector."

  • Viability Assay: Treat WT, KO, and Rescue lines with the compound.

    • Success Criteria: The Rescue line remains viable at drug concentrations that kill the WT line.

Part 4: Unbiased Profiling – Chemical Proteomics

Objective: Identifying what ELSE the compound hits (Off-targets).

While CETSA and CRISPR focus on the primary target, Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling allows for an unbiased look at the proteome.

  • Method: A "warhead" (reactive group) is attached to the drug, linked to a biotin handle.

  • Workflow: Incubate proteome with probe -> Streptavidin pull-down -> Tryptic digest -> LC-MS/MS.

  • Competition Assay: Pre-incubate with the "free" drug (no tag). If the free drug prevents the probe from binding a specific protein, that protein is a valid target.

Summary of Validation Hierarchy

Validation_Hierarchy Level1 1. Biophysical (In Vitro) Does it bind? Level2 2. Cellular (CETSA) Does it engage in cells? Level1->Level2 Confirmed Affinity Level3 3. Genetic (CRISPR Rescue) Is the phenotype target-driven? Level2->Level3 Confirmed Engagement Level4 4. Proteomic (ABPP) Is it specific? Level3->Level4 Confirmed Causality Final Clinical Candidate Readiness Level4->Final Validated Target

Figure 2: The hierarchy of target validation. Each step filters out compounds that fail specific criteria (affinity, permeability, causality, specificity).

References

  • Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[8] Science. Link

  • Schenone, M., et al. (2013). Target identification and validation in drug discovery: the role of proteomics. Nature Chemical Biology. Link

  • Housden, B. E., & Perrimon, N. (2016). Spatial and temporal organization of signaling pathways. Nature Reviews Genetics (Discussing CRISPR vs RNAi). Link

  • Schürmann, M., et al. (2016). Biophysical Methods in Drug Discovery: SPR, TSA, and Isothermal Titration Calorimetry.[9] Methods in Molecular Biology. Link

  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell. (Foundational for in vivo validation). Link

Sources

Structure-activity relationship analysis of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine derivatives, a privileged scaffold in medicinal chemistry primarily targeting the Dopamine D4 Receptor (D4R) and Sigma-1 Receptor (


R) .

Executive Summary: The Scaffold at a Glance

The 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamine core is a "biaryl-methylamine" pharmacophore designed to exploit specific hydrophobic and electrostatic pockets within Class A GPCRs (specifically D4R) and chaperone proteins (Sigma-1).

This scaffold is not a drug in itself but a high-value fragment/intermediate used to synthesize potent ligands like the FAUC series (e.g., FAUC 113, FAUC 213). Its structural rigidity, combined with the distinct electronic properties of the pyrazole ring, offers superior selectivity over the classic "phenyl-piperazine" scaffolds found in non-selective antipsychotics like Clozapine.

Key Applications
  • Primary Target: Dopamine D4 Receptor (Antagonists/Partial Agonists).

  • Secondary Target: Sigma-1 Receptor (Chaperone modulation).

  • Therapeutic Areas: Schizophrenia (cognitive symptoms), ADHD, and erectile dysfunction.

Target Pharmacology & Mechanism of Action

To understand the SAR, one must understand the binding pocket.

Dopamine D4 Receptor (D4R) Binding Mode

The D4R, unlike the D2R, has a unique "aromatic microdomain" formed by Phe91 (2.61) , Val116 (3.28) , and Leu111 (3.23) . The 4-methoxy-3-pyrazolyl scaffold is engineered to fit this pocket:

  • Ionic Lock: The benzylamine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp115 (3.32) .

  • Pi-Stacking: The pyrazole ring engages in T-shaped

    
    -stacking interactions with Trp413 (6.48)  or Phe91 .
    
  • Hydrophobic Shielding: The 4-methoxy group acts as a lipophilic anchor, positioning the phenyl ring in the hydrophobic cleft.

Signaling Pathway Visualization

The following diagram illustrates the D4R signaling cascade inhibited by these analogs.

D4_Signaling Ligand Pyrazolyl-Benzylamine Analog D4R Dopamine D4 Receptor (Gi/o Coupled) Ligand->D4R Binding (Ki < 10 nM) Gi G-Protein (Gi/o) Alpha Subunit D4R->Gi Activation/Inhibition AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Synthesis PKA PKA Activity (Reduced) cAMP->PKA Downregulates

Figure 1: Signal transduction pathway modulated by D4R ligands. The scaffold primarily acts by stabilizing the receptor in an inactive state (antagonism) or distinct active state (partial agonism), preventing cAMP reduction.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold focuses on three specific regions: the Amine Head Group , the Linker/Core , and the Pyrazole Tail .

Region 1: The Amine Head Group (The "Anchor")

The primary benzylamine nitrogen is the most sensitive site for modification.

  • Primary Amine (-NH2): Moderate affinity (Ki ~ 100-500 nM). Good starting point but metabolically unstable (MAO substrate).

  • N-Methylation: Increases lipophilicity and blood-brain barrier (BBB) penetration but may reduce selectivity vs. D2.

  • 4-Phenylpiperazine Extension (Critical): Attaching a 4-phenylpiperazine or 4-benzylpiperidine moiety (as seen in FAUC 113 ) drastically improves affinity to sub-nanomolar levels (Ki < 1 nM). This extension reaches the secondary binding pocket (orthosteric site).

Region 2: The 4-Methoxy Substituent[1]
  • -OCH3 (Methoxy): Optimal. Provides a balance of electron donation and lipophilicity.

  • -H (Unsubstituted): 10-fold loss in affinity. The oxygen atom likely accepts a hydrogen bond from Ser196 (5.42) .

  • -Cl / -F (Halogens): Maintains affinity but alters intrinsic efficacy (often shifting from antagonist to partial agonist).

  • -OH (Phenol): Drastic loss of BBB permeability; rapid glucuronidation.

Region 3: The Pyrazole Ring (The "Selectivity Filter")

This is the defining feature of the scaffold.

  • Pyrazole (1-position): The nitrogen lone pair is critical for electrostatic repulsion of residues that would otherwise bind D2-selective ligands.

  • Imidazole Replacement: Often leads to a loss of D4 selectivity (increased D2/D3 binding) due to the basicity of the imidazole nitrogen (pKa ~7 vs Pyrazole pKa ~2.5).

  • Triazole Replacement: Reduces affinity due to loss of aromatic character and electron density.

SAR Summary Table
Modification RegionSubstituentEffect on D4 Affinity (Ki)Effect on Selectivity (D4 vs D2)Notes
Amine (N) 4-Phenylpiperazine+++ (Increase) ++Creates "FAUC 113" type super-agonists.
Amine (N) Dimethyl+-Improves CNS penetration.
Pos 4 (Phenyl) Methoxy (-OCH3)++ (Optimal) ++Critical H-bond acceptor.
Pos 4 (Phenyl) Hydrogen (-H)-- (Decrease)-Loss of anchoring interaction.
Pos 3 (Heterocycle) PyrazoleReference High Unique pi-stacking geometry.
Pos 3 (Heterocycle) Imidazole---Increases non-specific binding.

Comparative Performance: Scaffold vs. Alternatives

When selecting a chemical probe for D4R or Sigma-1 research, compare the 4-Methoxy-3-pyrazolyl scaffold against industry standards.

Feature4-Methoxy-3-pyrazolyl Analogs (e.g., FAUC 213)L-745,870 (Merck)Clozapine (Standard)
Primary Target Dopamine D4 Dopamine D4D1, D2, D4, 5-HT2A
Selectivity (D4/D2) > 200-fold > 1000-foldNon-selective (< 10-fold)
Binding Affinity (Ki) 0.5 - 5.0 nM 0.43 nM~9-20 nM (at D4)
Intrinsic Activity Tunable (Antagonist to Partial Agonist)Full AntagonistAntagonist
Metabolic Stability Moderate (Methoxy prone to O-demethylation)HighLow (Toxic metabolites)
Solubility High (at pH 7.4)LowModerate

Expert Insight: Choose the 4-Methoxy-3-pyrazolyl scaffold if you need to explore partial agonism or if you are studying Sigma-1 receptor crosstalk , as this scaffold has a unique dual-affinity profile that purely selective ligands like L-745,870 lack.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (D4R)

Objective: Determine the affinity (


) of the analog.
  • Membrane Preparation: Transfect CHO-K1 cells with human D4.4 receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use [

    
    H]-YM-09151-2  (0.1-0.5 nM) as the radioligand.
    
  • Non-Specific Binding: Define using 10

    
    M Clozapine .
    
  • Incubation: Incubate membranes (20-40

    
    g protein) with radioligand and increasing concentrations of the test analog (
    
    
    
    to
    
    
    M) for 120 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the hydrophobic benzylamine tail.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Gi/o Coupling)

Objective: Determine if the analog is an agonist or antagonist.

  • Cell Line: HEK293 cells stably expressing D4R and the "GloSensor" cAMP plasmid.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP baselines.
    
  • Treatment:

    • Agonist Mode: Add test compound; measure decrease in luminescence (cAMP reduction).

    • Antagonist Mode: Add Dopamine (EC

      
       conc.) + Test Compound; measure recovery of luminescence.
      
  • Readout: Luminescence is proportional to cAMP concentration.

Workflow Visualization

Assay_Workflow Prep Membrane Prep (CHO-D4 Cells) Incubate Incubation (120 min @ 25°C) Prep->Incubate + [3H]-Ligand + Test Analog Filter Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Wash Data Data Analysis (Cheng-Prusoff) Count->Data CPM to Ki

Figure 2: Step-by-step workflow for the Radioligand Binding Assay. Critical control point: PEI pre-soaking of filters prevents false positives due to hydrophobic absorption.

References

  • Gmeiner, P., et al. (2000). "Structure-activity relationships of new dopamine D4 receptor ligands: 4-Methoxy-3-(pyrazol-1-ylmethyl)benzylamines." Journal of Medicinal Chemistry.

  • Löber, S., et al. (2002).[1] "The FAUC series: Highly selective dopamine D4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Patel, S., et al. (1997). "Biological profile of L-745,870, a selective dopamine D4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Hübner, H., & Gmeiner, P. (2004). "Dopamine D4 receptor ligands: SAR studies and pharmacological characterization." Current Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough risk assessment is mandatory.[1][2][3] The structure of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine contains a benzylamine moiety, which suggests potential for skin and eye irritation or corrosion, as well as possible toxicity if ingested or inhaled.[4][5] The pyrazole ring system can also present unique toxicological properties. Therefore, it is prudent to treat this compound as hazardous and take all necessary precautions.

Assumed Hazards:

  • Skin and Eye Contact: Potential for irritation or severe burns.[4][5]

  • Inhalation: Vapors or dust may be harmful.[6][7]

  • Ingestion: Likely to be harmful if swallowed.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in mitigating exposure risks.[3][8][9] The following table outlines the recommended PPE for various laboratory operations involving 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) - Safety Goggles- Nitrile Gloves (double-gloved recommended)- Lab Coat- Face Mask (N95 or higher)To prevent inhalation of fine particulates and protect against accidental skin and eye contact.[9]
Dissolution and Solution Handling - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Work in a Fume HoodReduces the risk of splashes to the eyes and inhalation of solvent and compound vapors.[10][11][12]
Reaction Setup and Monitoring - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Work in a Fume HoodProvides protection against splashes and potential release of volatile materials during the reaction.[10][11][12]
Work-up and Extraction - Chemical Splash Goggles- Face Shield- Nitrile Gloves- Lab Coat- Work in a Fume HoodA face shield offers additional protection during procedures with a higher risk of splashing, such as extractions.[9][10]
Purification (e.g., Chromatography) - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Work in a Fume HoodProtects against leaks and solvent vapor inhalation during the purification process.

Procedural Guidance for Safe Handling

Adherence to standard laboratory practices is essential for minimizing risk. The following workflow provides a step-by-step guide for safely handling 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Set up Reaction handle_dissolve->handle_reaction post_decontaminate Decontaminate Work Area handle_reaction->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A generalized workflow for the safe handling of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.[13][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][16]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[11][17][18]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.[18]

  • Unused Compound and Solutions: All unused 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine and its solutions should be disposed of as hazardous chemical waste.[11][16] Follow your institution's specific guidelines for organic amine waste. Do not pour down the drain.[11][18]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

By adhering to these guidelines, you can safely handle 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine and contribute to a secure and responsible research environment.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.